2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-ethoxy-6-fluoropyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN4O/c1-2-12-6-9-4(7)3-5(10-6)11-8/h3H,2,8H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXLELUXFCPFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC(=N1)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449163 | |
| Record name | 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166524-66-9 | |
| Record name | Pyrimidine, 2-ethoxy-4-fluoro-6-hydrazinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166524-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-ethoxy-6-fluoropyrimidin-4-yl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine, a versatile heterocyclic compound. Given the prominence of fluorinated pyrimidines in medicinal chemistry, this guide consolidates essential information on its chemical properties, synthesis, and analytical characterization to support research and development activities.[1][2]
Chemical Structure and Properties
This compound is a polysubstituted pyrimidine featuring an ethoxy group, a fluorine atom, and a hydrazinyl moiety.[3] These functional groups impart a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules.[3] The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the hydrazinyl group is a potent nucleophile and a precursor for forming other heterocyclic rings.[3]
Figure 1: Chemical structure of this compound.
| Identifier | Value | Reference |
| CAS Number | 166524-66-9 | [3][4] |
| Molecular Formula | C₆H₉FN₄O | [4] |
| Molecular Weight | 172.16 g/mol | [3][4] |
| IUPAC Name | (2-ethoxy-6-fluoropyrimidin-4-yl)hydrazine | [5] |
| InChI Key | JFXLELUXFCPFRP-UHFFFAOYSA-N | [3] |
| Property | Value | Reference |
| Physical State | White solid | [6] |
| Melting Point | 141 - 143 °C | [6] |
| Boiling Point | 336.8 °C at 760 mmHg (Predicted) | |
| Density | 1.43 g/cm³ (Predicted) | |
| ¹H NMR (ppm) | δ ~1.3–1.5 (CH₃), δ ~4.4–4.6 (OCH₂), δ ~5.5–6.5 (NH₂) | [3] |
| ¹³C NMR (ppm) | δ ~160–165 (C-F) | [3] |
| ¹⁹F NMR (ppm) | δ ~-120 to -140 | [3] |
| IR (cm⁻¹) | ~3300 (N-H stretch) | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a di-substituted pyrimidine precursor. The common route involves the selective displacement of a fluorine atom from 2-ethoxy-4,6-difluoropyrimidine using hydrazine hydrate.[3][6]
Figure 2: Workflow for the synthesis of this compound.
This protocol is adapted from the procedure outlined in patent US05461153.
-
Preparation: A mixture of 2-ethoxy-4,6-difluoropyrimidine (100 g, 0.59 mol, assuming 94% purity), acetonitrile (275 mL), and water (107 g) is prepared in a suitable reaction vessel.
-
Cooling: The mixture is cooled to a temperature of 5° to 10° C using an ice bath.
-
Reagent Addition: Triethylamine (68 g, 0.67 mol) is added to the cooled mixture. Subsequently, hydrazine hydrate (34 g, 0.68 mol) is added slowly while maintaining the temperature between 5° and 10° C with continuous stirring and cooling.
-
Reaction: After the complete addition of hydrazine hydrate, the mixture is stirred for an additional 15 minutes under cooling. The cooling bath is then removed, and the mixture is allowed to warm to room temperature over a total reaction time of 1 hour.
-
Isolation: The solid product that forms is collected by vacuum filtration.
-
Purification: The collected solid is washed sequentially with two 100 mL portions of water and then with 50 mL of ethanol.
-
Drying: The purified product is dried to yield this compound as a white solid. The reported yield is approximately 80%.
The precursor is synthesized in a multi-step process starting from O-ethylisourea or urea.
-
Cyclization: 2-Ethoxy-4,6-dihydroxypyrimidine is formed through the reaction of an O-ethylisourea salt with a diethyl malonate in the presence of a base like sodium ethoxide.[3]
-
Chlorination: The dihydroxy-pyrimidine intermediate is converted to 2-ethoxy-4,6-dichloropyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]
-
Fluorination: The final step is a halogen exchange (Halex) reaction. The dichlorinated intermediate is treated with a fluorinating agent, such as potassium fluoride, to yield 2-ethoxy-4,6-difluoropyrimidine.[3][7] This step requires careful control of temperature (e.g., 80-120 °C) and reaction time to achieve selective di-fluorination.[3][7]
Analysis and Characterization
Structural elucidation and purity assessment are critical for any synthesized compound. A combination of spectroscopic techniques is used for the comprehensive analysis of this compound.
Figure 3: Analytical workflow for the characterization of the title compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the dried product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals include a triplet and a quartet for the ethoxy group, a singlet for the pyrimidine proton, and broad signals for the hydrazinyl protons.[3]
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Key signals will confirm the number of unique carbon atoms and the presence of a carbon attached to fluorine, which will appear as a doublet due to C-F coupling.[3]
-
¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum to confirm the presence and chemical environment of the fluorine atom. A single resonance is expected.[3]
-
Data Processing: Process the acquired spectra (phasing, baseline correction, and integration) and assign the peaks based on their chemical shifts, multiplicities, and integration values to confirm the structure.
Reactivity and Potential Applications
The pyrimidine ring in this compound is electron-deficient, influencing the reactivity of its substituents.[3] The hydrazinyl group serves as a key nucleophilic site, enabling reactions to form larger, more complex heterocyclic systems like triazolopyrimidines, which are known for a wide range of pharmacological activities.[8]
Derivatives of hydrazinylpyrimidines have been investigated for various therapeutic applications, including as potential antitumor and anti-inflammatory agents.[9][10] The presence of the fluorine atom is a well-established strategy in medicinal chemistry to improve a drug candidate's pharmacokinetic profile.[1] Therefore, this compound represents a valuable building block for the synthesis of novel compounds in drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 166524-66-9 | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. musechem.com [musechem.com]
- 6. prepchem.com [prepchem.com]
- 7. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatives of 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid. II. Pirazolo-[3,4-d]-pyrimidine and hydrazinopyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (CAS: 166524-66-9)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine, a key heterocyclic intermediate in pharmaceutical and chemical research. It details the compound's physicochemical properties, synthesis protocols, chemical reactivity, and applications, presenting data in a format accessible to researchers and drug development professionals.
Introduction
This compound (CAS No. 166524-66-9) is a polysubstituted pyrimidine derivative that serves as a versatile building block in organic synthesis.[1] The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of nucleobases and a wide array of pharmacologically active compounds.[1] This particular molecule integrates three key functional groups:
-
An ethoxy group at the 2-position.
-
A fluorine atom at the 4-position, which can enhance metabolic stability and binding affinity to biological targets.[1]
-
A hydrazinyl moiety at the 6-position, a potent nucleophile and a precursor for constructing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1]
Its unique combination of functional groups makes it a valuable intermediate for creating complex molecular architectures for drug discovery and materials science.[1]
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and purification.
| Property | Value | Source(s) |
| CAS Number | 166524-66-9 | [2][3] |
| Molecular Formula | C₆H₉FN₄O | [3][4] |
| Molecular Weight | 172.16 g/mol | [1][4] |
| Appearance | White solid | [2][5] |
| Melting Point | 141-143 °C | [2] |
| Boiling Point | 234.9 ± 50.0 °C (Predicted) | [6] |
| Density | 1.43 g/cm³ (Predicted) | [6] |
| pKa | 4.99 ± 0.70 (Predicted) | [6] |
| InChI Key | JFXLELUXFCPFRP-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that begins with the construction of the core pyrimidine ring, followed by functional group manipulations. The overall workflow is depicted below.
References
- 1. This compound | 166524-66-9 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. echemi.com [echemi.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. NewblueCHEM-- 166524-66-9--High purity 2-Ethoxy-4-fluoro-6-hydrazinopyrimidine in stock, CasNo.166524-66-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 6. 2-Ethoxy-4-fluoro-6-hydrazinopyrimidine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Pivotal Role of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine in Synthetic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is a highly functionalized pyrimidine derivative that has emerged as a critical synthetic intermediate in the realm of medicinal chemistry and drug discovery. Its unique structural features, comprising an ethoxy group, a fluorine atom, and a reactive hydrazinyl moiety, make it a versatile building block for the construction of a diverse array of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of bioactive molecules, including potent kinase inhibitors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 166524-66-9 |
| Molecular Formula | C₆H₉FN₄O |
| Molecular Weight | 172.16 g/mol |
| Appearance | White solid |
| Melting Point | 141-143 °C[1] |
| Boiling Point | 336.8 °C at 760 mmHg |
| Density | 1.43 g/cm³ |
| LogP | 1.07 |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. A general and efficient pathway involves the selective nucleophilic substitution of a di-halogenated pyrimidine derivative.
Experimental Protocol: Preparation of this compound
This protocol details the synthesis of the title compound from 2-ethoxy-4,6-difluoropyrimidine.
Materials:
-
2-Ethoxy-4,6-difluoropyrimidine (94% purity)
-
Acetonitrile
-
Water
-
Triethylamine
-
Hydrazine hydrate
Procedure:
-
A mixture of 100 g (0.59 mol) of 94% purity 2-ethoxy-4,6-difluoropyrimidine, 275 mL of acetonitrile, and 107 g of water is prepared and cooled to 10 °C.
-
To this cooled mixture, 68 g (0.67 mol) of triethylamine is added.
-
Subsequently, 34 g (0.68 mol) of hydrazine hydrate is added slowly with continuous stirring and cooling, maintaining the temperature between 5 °C and 10 °C.
-
After the complete addition of hydrazine hydrate, the mixture is stirred for an additional 15 minutes with cooling.
-
The reaction mixture is then allowed to warm to room temperature over a total of 1 hour.
-
The solid product that forms is collected by vacuum filtration.
-
The collected solid is washed twice with 100 mL portions of water and then with 50 mL of ethanol.
-
The resulting white solid is the desired product, this compound.
Yield: 79.7 g (80% of theoretical yield).[1]
Role as a Synthetic Intermediate
The strategic placement of the ethoxy, fluoro, and hydrazinyl groups on the pyrimidine ring endows this compound with a unique reactivity profile, making it an invaluable intermediate for the synthesis of fused heterocyclic systems. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, while the hydrazinyl group serves as a potent nucleophile, ideal for cyclization reactions.
Synthesis of Pyrazolo[1,5-a]pyrimidines
A prominent application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds. These bicyclic heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound or its equivalent.
The general workflow for this synthesis is depicted below:
Proposed Experimental Protocol: Synthesis of a 7-ethoxy-5-fluoropyrazolo[1,5-a]pyrimidine derivative
This proposed protocol is based on established methodologies for the synthesis of pyrazolo[1,5-a]pyrimidines from hydrazinylpyrimidines.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask.
-
Add sodium ethoxide (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add diethyl malonate (1.1 equivalents) dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the desired 7-ethoxy-5-fluoro-2-hydroxypyrazolo[1,5-a]pyrimidine.
Expected Yield: High yields are generally reported for similar cyclocondensation reactions.
Application in Drug Discovery: PI3Kδ Inhibitors
Derivatives of pyrazolo[1,5-a]pyrimidine synthesized from this compound have shown significant promise as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ).[2] PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.
The inhibitory action of these compounds on the PI3K/AKT/mTOR signaling pathway is a key area of research in the development of new therapeutics.
The pyrazolo[1,5-a]pyrimidine core, derived from this compound, serves as a scaffold that can be further functionalized to enhance binding affinity and selectivity for the PI3Kδ isoform. The fluorine atom can contribute to improved metabolic stability and binding interactions within the active site of the enzyme.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant applications in medicinal chemistry. Its utility in the construction of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines, has been demonstrated to be a fruitful strategy in the development of targeted therapeutics, such as PI3Kδ inhibitors. The synthetic accessibility and reactive nature of this compound ensure its continued importance in the discovery and development of novel drug candidates. Further exploration of its reactivity and application in the synthesis of other heterocyclic scaffolds is a promising avenue for future research.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: A Gateway to Novel Therapeutics in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in the synthesis of a diverse array of biologically active molecules. Its unique structural features, including an electron-rich pyrimidine core, a strategically placed fluorine atom, and a reactive hydrazinyl moiety, make it an attractive starting point for the development of novel therapeutic agents. This technical guide explores the potential applications of this compound in medicinal chemistry, focusing on its role as a precursor to potent anticancer and antimicrobial agents. By examining the biological activities of its derivatives, we elucidate potential signaling pathways and molecular targets, providing a roadmap for future drug discovery efforts.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. The versatile nature of the pyrimidine ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of various substituents can profoundly influence a molecule's binding affinity to biological targets, metabolic stability, and overall therapeutic efficacy.
This compound represents a key building block for the synthesis of novel pyrimidine-based drug candidates. The ethoxy group can influence solubility and interactions with hydrophobic pockets of target proteins. The fluorine atom, a common bioisostere for a hydrogen atom, can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity through favorable electrostatic interactions.[1] Crucially, the hydrazinyl group serves as a versatile chemical handle for the construction of more complex heterocyclic systems, such as pyrazoles, triazoles, and hydrazones, which are themselves associated with a broad range of pharmacological activities.[1]
Synthetic Pathways and Chemical Properties
The synthesis of this compound is a multi-step process that typically begins with the construction of a di-substituted pyrimidine ring.
General Synthesis Workflow
The synthetic route generally involves the initial formation of a 2-ethoxy-4,6-dihalopyrimidine intermediate, followed by a selective nucleophilic aromatic substitution (SNAr) reaction with hydrazine.
Key Experimental Protocol: Synthesis of this compound
The following protocol is a representative example of the synthesis, derived from established methodologies for similar compounds.
Step 1: Chlorination of 2-Ethoxy-4,6-dihydroxypyrimidine To a stirred solution of 2-Ethoxy-4,6-dihydroxypyrimidine in a suitable solvent (e.g., toluene), phosphorus oxychloride (POCl3) is added dropwise at a controlled temperature. The reaction mixture is then heated to reflux for several hours. After completion, the excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice-water. The resulting solid, 2-Ethoxy-4,6-dichloropyrimidine, is collected by filtration, washed with water, and dried.
Step 2: Fluorination of 2-Ethoxy-4,6-dichloropyrimidine The 2-Ethoxy-4,6-dichloropyrimidine is subjected to a halogen exchange (Halex) reaction. This is typically achieved by heating with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or sulfolane. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and the product, 2-Ethoxy-4,6-difluoropyrimidine, is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the desired product.
Step 3: Hydrazinolysis of 2-Ethoxy-4,6-difluoropyrimidine 2-Ethoxy-4,6-difluoropyrimidine is dissolved in a suitable solvent, such as ethanol. Hydrazine hydrate is then added dropwise at a low temperature to control the exothermic reaction. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The product, this compound, often precipitates from the reaction mixture and can be isolated by filtration, washed with a cold solvent, and dried.
Potential Applications in Medicinal Chemistry: Anticancer Activity
While direct biological data for this compound is not extensively available in the public domain, the vast body of research on structurally related pyrimidine and hydrazone derivatives provides strong evidence for its potential as a precursor to potent anticancer agents. These derivatives have been shown to target various key signaling pathways implicated in cancer progression.
Inhibition of Protein Kinases
Many pyrimidine derivatives are known to be potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition The EGFR signaling pathway is frequently overactivated in various cancers, including non-small cell lung cancer (NSCLC). Several approved EGFR inhibitors feature a pyrimidine core. Derivatives of this compound could be designed to bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.
3.1.2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy. Pyrimidine-based compounds have shown significant potential as VEGFR-2 inhibitors.
3.1.3. Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Inhibition The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. Pyrimidine derivatives have been successfully developed as inhibitors of both PI3K and mTOR.
Quantitative Data for Structurally Related Compounds
The following table summarizes the reported in vitro activities of pyrimidine derivatives that share structural similarities with potential derivatives of this compound. This data highlights the potential potency that can be achieved from this scaffold.
| Compound Class | Target | IC50 (nM) | Cancer Cell Line(s) |
| 6-Hydrazinyl-2,4-bismorpholino pyrimidine derivative | - | 50 | H460 (Lung) |
| Thieno[2,3-d]pyrimidine derivative | VEGFR-2 | 21 | - |
| Pyrido[3,2-d]pyrimidine derivative | PI3Kδ | 2.82 | - |
| Pyrazolopyrimidine derivative | mTOR | 0.49 | - |
| Pyrimidine-5-carbonitrile derivative | EGFR | 8.29 | - |
Table 1: In vitro activities of structurally related pyrimidine derivatives.
Potential Applications in Medicinal Chemistry: Antimicrobial Activity
The emergence of multidrug-resistant pathogens represents a significant global health threat. Hydrazone derivatives of pyrimidines have demonstrated promising activity against a range of bacteria and fungi, suggesting that this compound could serve as a valuable starting point for the development of novel antimicrobial agents.
Mechanism of Action
The antimicrobial mechanism of fluorinated pyrimidines often involves their conversion within the microbial cell to fraudulent nucleotides. These can then be incorporated into RNA and DNA, leading to the disruption of protein synthesis and DNA replication. Additionally, these metabolites can inhibit key enzymes involved in nucleotide biosynthesis, such as thymidylate synthase.
Quantitative Data for Structurally Related Compounds
The following table presents the Minimum Inhibitory Concentration (MIC) values for pyrimidine-hydrazone derivatives against various microbial strains, indicating the potential of this chemical class.
| Compound Class | Microorganism | MIC (µg/mL) |
| Pyrimidine-hydrazone derivative | Staphylococcus aureus | 6.25 |
| Pyrimidine-hydrazone derivative | Escherichia coli | 12.5 |
| Fluorinated Schiff base | Bacillus subtilis | MIC values comparable to standard drugs |
| Dihydropyrimidine derivative | Micrococcus luteus | 0.08 |
Table 2: Antimicrobial activities of structurally related pyrimidine-hydrazone derivatives.
Conclusion and Future Directions
This compound is a promising and versatile building block in medicinal chemistry. While direct biological data on the compound itself is limited, the extensive research on its structural analogs strongly suggests its potential as a precursor for the development of novel anticancer and antimicrobial agents. The strategic combination of the pyrimidine core, a fluorine substituent, and a reactive hydrazinyl moiety provides a powerful platform for generating diverse chemical libraries.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of derivatives of this compound. High-throughput screening against a panel of protein kinases and various microbial strains would be a crucial first step in identifying lead compounds. Subsequent structure-activity relationship (SAR) studies would then guide the optimization of these leads to improve their potency, selectivity, and pharmacokinetic profiles. The exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology and infectious diseases.
References
An In-depth Review of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is a polysubstituted pyrimidine derivative that has garnered interest in the fields of medicinal chemistry and agrochemical synthesis. The strategic placement of an ethoxy, a fluoro, and a hydrazinyl group on the pyrimidine ring imparts a unique combination of reactivity and physicochemical properties, making it a versatile intermediate for the synthesis of more complex heterocyclic systems. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and applications, with a particular emphasis on experimental protocols and quantitative data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 166524-66-9 | [1][2][3][4] |
| Molecular Formula | C6H9FN4O | [3] |
| Molecular Weight | 172.16 g/mol | [3] |
| Appearance | White solid | |
| Melting Point | 141-143 °C | |
| Boiling Point (Predicted) | 234.9 ± 50.0 °C | [3] |
| Density (Predicted) | 1.43 g/cm³ | [3] |
| Flash Point (Predicted) | 95.9 °C | [3] |
| pKa (Predicted) | 4.99 ± 0.70 | [3] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with the construction of the pyrimidine ring, followed by sequential halogenation and hydrazinolysis. The overall synthetic pathway is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine
Step 2: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine
The conversion of 2-Ethoxy-4,6-dihydroxypyrimidine to 2-Ethoxy-4,6-dichloropyrimidine is achieved through a chlorination reaction.[5]
-
Reagents: 2-Ethoxy-4,6-dihydroxypyrimidine, phosphorus oxychloride (POCl3), and a base such as triethylamine.[5]
-
Molar Ratios: The molar ratio of 2-ethoxy-4,6-dihydroxypyrimidine to phosphorus oxychloride is reported to be between 1:1 and 1:3.[5]
-
Procedure: The reaction is performed under basic conditions.[5] While specific procedural details are limited, this type of reaction typically involves heating the dihydroxypyrimidine with an excess of phosphorus oxychloride, often in the presence of a tertiary amine to neutralize the generated HCl.
Step 3: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine
The dichlorinated intermediate is then converted to 2-Ethoxy-4,6-difluoropyrimidine via a halogen exchange reaction.[5]
-
Reagents: 2-Ethoxy-4,6-dichloropyrimidine and a fluorinating agent, typically potassium fluoride (KF).[5]
-
Molar Ratios: The molar ratio of 2-ethoxy-4,6-dichloropyrimidine to potassium fluoride is between 1:2 and 1:5.[5]
-
Reaction Conditions: The reaction is carried out at a temperature of 80-120 °C for 6 hours.[5]
-
Yield and Purity: A reported yield for this step is 82.7% with a purity of 99.1% (HPLC).[5]
Step 4: Synthesis of this compound
The final step involves the selective mono-substitution of a fluorine atom with a hydrazinyl group.
-
Reagents: 2-Ethoxy-4,6-difluoropyrimidine, hydrazine hydrate, and triethylamine.
-
Solvent: Acetonitrile and water.
-
Procedure:
-
A mixture of 100 g (0.59 mol, 94% purity) of 2-ethoxy-4,6-difluoropyrimidine, 275 mL of acetonitrile, and 107 g of water is prepared and cooled to 10 °C.
-
To this mixture, 68 g (0.67 mol) of triethylamine is added.
-
Then, 34 g (0.68 mol) of hydrazine hydrate is added slowly with stirring while maintaining the temperature between 5 and 10 °C.
-
After the addition is complete, the mixture is stirred for an additional 15 minutes with cooling and then allowed to warm to room temperature over a total of 1 hour.
-
The resulting solid is collected by vacuum filtration, washed twice with 100 mL portions of water, and then with 50 mL of ethanol.
-
-
Yield: The reported yield of the title compound as a white solid is 79.7 g (80% of theory).
Applications in Synthesis
This compound is a valuable building block for the synthesis of various heterocyclic compounds, particularly fused pyrimidine systems which are of significant interest in medicinal and agrochemical research.[6] The hydrazinyl moiety serves as a nucleophile and a precursor for the formation of five- and six-membered heterocyclic rings.
A key application of the precursor, 2-ethoxy-4,6-difluoropyrimidine, is in the synthesis of triazolopyrimidine sulfonamide herbicides.[5] This class of herbicides, which includes compounds like diclosulam, florasulam, and penoxsulam, acts by inhibiting the acetolactate synthase (ALS) enzyme in plants.[7][8][9] The general synthetic scheme involves the reaction of a substituted triazolopyrimidine with a sulfonyl chloride. The 2-ethoxy-4,6-difluoropyrimidine is a crucial starting material for constructing the triazolopyrimidine core of these herbicides.
Caption: General synthetic application of this compound.
Biological Activity
A review of the available literature did not yield any specific studies on the biological activity of this compound itself. Its primary role appears to be that of a synthetic intermediate. However, the broader classes of compounds to which it belongs, namely pyrimidines and hydrazones, are known to exhibit a wide range of biological activities.
-
Pyrimidines: The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous anticancer, antiviral, antibacterial, and anti-inflammatory agents.[6]
-
Hydrazones: The hydrazone functional group (-NHN=CH-) is present in many compounds with diverse pharmacological properties, including antimicrobial, anticonvulsant, analgesic, and antitumor activities.[10]
While no direct biological data for the title compound was found, studies on other 6-hydrazinylpyrimidine derivatives have shown promising antitumor activity. For example, a series of 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines, with some compounds exhibiting potent activity in the nanomolar range.[11] This suggests that derivatives of this compound could be of interest for future drug discovery efforts.
Conclusion
This compound is a key synthetic intermediate whose value lies in its versatile reactivity, enabling the construction of complex heterocyclic systems. The multi-step synthesis from basic starting materials has been outlined in the literature, with some quantitative data available for key steps. While detailed experimental protocols for all synthetic stages are not fully elaborated in publicly accessible documents, the overall pathway is well-established. The primary application of its precursor is in the synthesis of commercially important triazolopyrimidine sulfonamide herbicides. Although no direct biological activity has been reported for this compound, the pharmacological importance of the pyrimidine and hydrazone scaffolds suggests that its derivatives are worthy of investigation in future drug discovery and development programs. Further research into the biological profile of this compound and its derivatives could unveil novel therapeutic or agrochemical applications.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. 2-Ethoxy-4-fluoro-6-hydrazinopyrimidine | CAS#:166524-66-9 | Chemsrc [chemsrc.com]
- 3. 2-Ethoxy-4-fluoro-6-hydrazinopyrimidine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. musechem.com [musechem.com]
- 5. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 6. This compound | 166524-66-9 | Benchchem [benchchem.com]
- 7. Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Penoxsulam | C16H14F5N5O5S | CID 11784975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diclosulam | C13H10Cl2FN5O3S | CID 3081304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" physical and chemical characteristics
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals involved in drug development and synthetic chemistry.
Core Physical and Chemical Properties
This compound is a polysubstituted pyrimidine derivative.[1] The strategic placement of its functional groups—an ethoxy group, a fluorine atom, and a hydrazinyl moiety—imparts unique reactivity and makes it a versatile building block for more complex heterocyclic systems.[1] The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the hydrazinyl group is a potent nucleophile and a precursor for forming other heterocyclic rings.[1]
Physicochemical Data
The known physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 166524-66-9 | [1][2] |
| Molecular Formula | C6H9FN4O | [2][3][4] |
| Molecular Weight | 172.16 g/mol | [1][2] |
| Melting Point | 141-143 °C | [5] |
| Boiling Point | 336.807 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.43 g/cm³ | [3] |
| Flash Point | 95.9 °C | [3] |
| Exact Mass | 172.07603909 | [2] |
| LogP | 1.07330 | [3] |
| Topological Polar Surface Area | 73.1 Ų | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that highlights key principles of heterocyclic chemistry. The primary route involves the nucleophilic aromatic substitution (SNAr) on a difluorinated pyrimidine precursor.
Synthesis of the Precursor: 2-Ethoxy-4,6-difluoropyrimidine
A common pathway to the key intermediate, 2-ethoxy-4,6-difluoropyrimidine, starts from 2-ethoxy-4,6-dihydroxypyrimidine.[1] This involves a chlorination step using a reagent like phosphorus oxychloride (POCl₃) to convert the hydroxyl groups into chloro groups, yielding 2-ethoxy-4,6-dichloropyrimidine.[1] Subsequently, a halogen exchange (Halex) reaction is performed to replace the chlorine atoms with fluorine.[1] This fluorination must be carefully controlled to achieve the desired difluorinated product.[1] An alternative, cost-effective method starts from urea and diethyl sulfate to produce 2-ethoxy-4,6-difluoropyrimidine through a series of steps including cyclization, chlorination, and fluorination.[6]
Final Step: Synthesis of this compound
The final step involves the reaction of 2-ethoxy-4,6-difluoropyrimidine with hydrazine hydrate.[5]
Experimental Protocol:
A detailed experimental protocol for the synthesis of the title compound is as follows:
-
A mixture of 100 g (0.59 mol, 94% purity) of 2-ethoxy-4,6-difluoropyrimidine, 275 mL of acetonitrile, and 107 g of water is prepared and cooled to 10°C.[5]
-
To this cooled mixture, 68 g (0.67 mol) of triethylamine is added.[5]
-
Subsequently, 34 g (0.68 mol) of hydrazine hydrate is added slowly while maintaining the temperature between 5°C and 10°C with stirring and cooling.[5]
-
After the complete addition of hydrazine hydrate, the mixture is stirred for an additional 15 minutes with cooling.[5]
-
The reaction mixture is then allowed to warm to ambient temperature.[5]
-
After a total reaction time of 1 hour, the solid product that has formed is collected by vacuum filtration.[5]
-
The collected solid is washed twice with 100 mL portions of water and then with 50 mL of ethanol.[5]
-
The final product, this compound, is obtained as a white solid.[5] This protocol yields approximately 79.7 g (80% of theoretical yield).[5]
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where hydrazine hydrate acts as the nucleophile, attacking one of the electron-deficient carbon atoms (C4 or C6) of the pyrimidine ring.[1] The fluorine atom at the site of attack serves as a good leaving group, facilitating the formation of the new carbon-nitrogen bond.[1]
Reactivity and Chemical Behavior
The pyrimidine ring in this compound is electron-deficient due to the presence of two nitrogen atoms.[1] This characteristic makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing leaving groups.[1] The ethoxy, fluoro, and hydrazinyl substituents all influence the reactivity of the molecule. The hydrazinyl group, being a strong nucleophile, is a key site for further chemical modifications, allowing for the construction of various fused heterocyclic systems.
Visualizing the Synthesis
The following diagrams illustrate the logical workflow of the synthesis of this compound.
References
- 1. This compound | 166524-66-9 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 2-Ethoxy-4-fluoro-6-hydrazinopyrimidine | CAS#:166524-66-9 | Chemsrc [chemsrc.com]
- 4. musechem.com [musechem.com]
- 5. prepchem.com [prepchem.com]
- 6. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
In-depth Technical Guide: Physicochemical Properties of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
Disclaimer: This document provides a technical overview of the expected physicochemical properties of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine and the standard methodologies for their determination. As of the latest literature search, specific quantitative solubility and stability data for this compound (CAS No: 166524-66-9) are not publicly available. The information presented herein is based on the known chemistry of related substituted pyrimidines and general principles of pharmaceutical analysis.
Introduction
This compound is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug development.[1] Its unique combination of an ethoxy group, a fluorine atom, and a hydrazinyl moiety suggests a complex reactivity and physicochemical profile.[1] The fluorine atom, in particular, may enhance metabolic stability and binding affinity to biological targets, making this compound a subject of interest for researchers.[1] This guide outlines the anticipated solubility and stability characteristics of this molecule and provides detailed experimental protocols for their quantitative assessment.
Predicted Physicochemical Properties
Based on its chemical structure, the following general properties can be inferred:
-
Appearance: Likely a solid at room temperature.
-
Polarity: The presence of the hydrazinyl and ethoxy groups, along with the nitrogen atoms in the pyrimidine ring, suggests that the molecule possesses both hydrogen bond donor and acceptor capabilities, contributing to a degree of polarity.
Solubility Profile
While specific quantitative data is unavailable, a qualitative solubility profile can be predicted. The synthesis of this compound reportedly utilizes solvents such as dimethyl sulfoxide (DMSO) and ethanol, indicating its likely solubility in polar aprotic and polar protic solvents.[1]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | Soluble | The use of DMSO in its synthesis suggests good solubility.[1] These solvents can effectively solvate the polar functional groups of the molecule. |
| Polar Protic | Ethanol, Methanol | Soluble to Sparingly Soluble | Ethanol is used as a solvent in the hydrazine substitution step, indicating at least moderate solubility, particularly with heating.[1] Hydrogen bonding with the solvent is possible. |
| Non-polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar nature of the molecule would likely limit its solubility in non-polar solvents. |
| Aqueous | Water | Sparingly Soluble to Insoluble | The presence of the pyrimidine ring and the ethoxy group may limit aqueous solubility. The hydrazinyl group could slightly enhance it through hydrogen bonding. pH will likely affect solubility. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.
-
Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the suspension to settle.
-
Centrifuge an aliquot of the suspension to separate the undissolved solid.
-
Carefully withdraw a sample from the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Caption: Experimental workflow for the shake-flask solubility determination method.
Stability Profile
The stability of this compound is crucial for its handling, storage, and potential application in drug formulations. The presence of the hydrazinyl group may make the molecule susceptible to oxidation. The ethoxy group and the pyrimidine ring could be prone to hydrolysis under certain pH conditions.
Table 2: Potential Stability Concerns and Influencing Factors
| Stability Type | Potential Degradation Pathways | Influencing Factors |
| Chemical Stability | Oxidation of the hydrazinyl group, Hydrolysis of the ethoxy group or pyrimidine ring. | pH, presence of oxidizing agents, temperature, moisture. |
| Thermal Stability | Decomposition at elevated temperatures. | Temperature, duration of heat exposure. |
| Photostability | Degradation upon exposure to UV or visible light. | Light intensity, wavelength, duration of exposure. |
Experimental Protocol for Stability Indicating Method (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH stress
-
Hydrogen peroxide (H2O2) for oxidative stress
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)
Procedure:
-
Acid and Base Hydrolysis:
-
Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH).
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) for a specific period.
-
At defined time points, withdraw samples, neutralize them, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H2O2).
-
Keep the solution at room temperature or slightly elevated temperature.
-
Analyze samples at various time intervals by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C).
-
Expose a solution of the compound to the same temperature.
-
Analyze samples at different time points.
-
-
Photodegradation:
-
Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Maintain a dark control sample in parallel.
-
Analyze the samples after the exposure period.
-
-
Analysis:
-
Use a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A PDA detector can help in assessing peak purity, while an MS detector can aid in identifying the degradation products.
-
Caption: Workflow for a forced degradation study to assess the stability of the compound.
Conclusion
While specific experimental data for this compound remains to be published, this guide provides a framework for understanding its likely solubility and stability characteristics. The provided experimental protocols offer a starting point for researchers and drug development professionals to quantitatively assess these critical parameters. Such studies are indispensable for the further development and potential application of this and other novel chemical entities.
References
Spectroscopic and Synthetic Profile of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical intermediate 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (CAS No. 166524-66-9). Due to the limited availability of experimentally-derived spectroscopic data in public-domain literature, this document focuses on predicted spectroscopic values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside a comprehensive description of its synthetic pathway. This information is crucial for researchers utilizing this compound in the synthesis of more complex heterocyclic systems. The guide includes structured data tables, detailed experimental protocols for its synthesis, and logical workflow diagrams to facilitate its practical application in a research and development setting.
Introduction
This compound is a polysubstituted pyrimidine derivative that serves as a versatile building block in organic synthesis. Its structure incorporates several key functional groups: an ethoxy group, a fluorine atom, and a nucleophilic hydrazinyl moiety. The electron-deficient nature of the pyrimidine ring, enhanced by the electronegative fluorine atom, makes it susceptible to nucleophilic substitution, while the hydrazinyl group is a precursor for the formation of various five- and six-membered heterocyclic rings, such as pyrazoles.[1] These features make it a valuable intermediate in the development of novel pharmaceutical compounds and other functional materials.
Physicochemical Properties
Basic chemical and physical properties of the compound are summarized below.
| Property | Value | Source |
| CAS Number | 166524-66-9 | [1] |
| Molecular Formula | C₆H₉FN₄O | [2] |
| Molecular Weight | 172.16 g/mol | [1][2] |
| Predicted Density | 1.43 g/cm³ | [3] |
| Predicted Boiling Point | 336.8 °C at 760 mmHg | [3] |
Spectroscopic Data (Predicted)
While specific experimental spectra for this compound are not widely published, multi-nuclear NMR, IR, and MS techniques are critical for its characterization. The following tables summarize the predicted spectroscopic data based on established chemical shift and absorption frequency principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the molecular structure. Predicted chemical shifts (δ) are presented in parts per million (ppm).
Table 3.1: Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (Ethoxy) | ~1.3 – 1.5 | Triplet |
| OCH₂ (Ethoxy) | ~4.4 – 4.6 | Quartet |
| NH₂ (Hydrazinyl) | ~5.5 – 6.5 | Broad Singlet |
| NH (Hydrazinyl) | Not specified | Broad Singlet |
| CH (Pyrimidine Ring) | Not specified | Singlet |
Table 3.2: Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (Ethoxy) | ~14 |
| OCH₂ (Ethoxy) | ~63 |
| C5 (Pyrimidine Ring) | Not specified |
| C2, C4, C6 (Pyrimidine Ring) | ~160 – 165 (C-F coupling expected) |
Table 3.3: Predicted ¹⁹F NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C4-F | ~ -120 to -140 (relative to CFCl₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3.4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Hydrazine) | ~3300 |
| C-H Stretch (Alkyl) | ~2850 - 3000 |
| C=N Stretch (Pyrimidine Ring) | ~1550 - 1650 |
| C-O Stretch (Ethoxy) | ~1050 - 1250 |
| C-F Stretch | ~1000 - 1100 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.
Table 3.5: Predicted Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 173.0835 |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyrimidine precursor. The most common route involves the reaction of 2-ethoxy-4,6-difluoropyrimidine with hydrazine hydrate.
Synthetic Workflow
The overall process can be visualized as a multi-step synthesis starting from simpler precursors to build the pyrimidine core, followed by functionalization.
Caption: Synthetic pathway for this compound.
Detailed Protocol: Hydrazine Substitution
This protocol details the final step of the synthesis.
-
Reaction Setup: 2-ethoxy-4,6-difluoropyrimidine (1 equivalent) is dissolved in a suitable solvent such as ethanol.
-
Reagent Addition: The solution is cooled to a temperature between 5°C and 10°C. Hydrazine hydrate (1-1.2 equivalents) is added dropwise to the stirred solution, maintaining the low temperature to control the exothermic reaction and prevent di-substitution.[1]
-
Reaction Execution: After the addition is complete, the reaction mixture may be allowed to warm to room temperature or gently refluxed (e.g., 80°C) for several hours (typically 2-8 hours) to ensure the reaction goes to completion.[1]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield the final this compound.
Characterization Workflow
A logical workflow for the characterization of the synthesized product is essential to confirm its identity and purity.
Caption: Workflow for spectroscopic characterization of the final product.
Conclusion
This compound is a key synthetic intermediate whose utility is defined by its unique combination of functional groups. While experimental spectroscopic data remains scarce in the public domain, the predicted values and established synthetic protocols provided in this guide offer a solid foundation for its use in research and development. The methodologies outlined for its synthesis and characterization are robust and based on well-understood principles of organic chemistry, enabling its effective application in the creation of novel and complex molecules.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for performing nucleophilic substitution on 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine, a versatile building block in medicinal chemistry. The provided methodology is based on established principles of nucleophilic aromatic substitution on fluorinated pyrimidine scaffolds.
Introduction
Fluorinated pyrimidines are a class of heterocyclic compounds of significant interest in drug discovery due to their unique chemical properties and biological activities. The presence of a fluorine atom on the pyrimidine ring enhances metabolic stability and can modulate the compound's binding affinity to biological targets. This compound serves as a key intermediate for the synthesis of a diverse range of substituted pyrimidine derivatives. The fluorine atom at the C4 position is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. This protocol details a general procedure for such a substitution.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes the reaction of this compound with a generic primary amine nucleophile (R-NH2) as an example. The reaction conditions can be adapted for other nucleophiles.
Materials:
-
This compound
-
Primary amine (R-NH2)
-
Acetonitrile (anhydrous)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous acetonitrile. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution. DIPEA acts as a scavenger for the hydrogen fluoride (HF) generated during the reaction.
-
Nucleophile Addition: Add the primary amine (R-NH2) (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the crude residue between dichloromethane (DCM) and water.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyrimidine derivative.
-
Characterization: Characterize the purified product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Value/Description | Notes |
| Starting Material | This compound | --- |
| Nucleophile | Primary Amine (R-NH2) | Other nucleophiles (e.g., secondary amines, thiols, alcohols) can be used. |
| Solvent | Acetonitrile | Other polar aprotic solvents like DMF or THF can be explored. |
| Base | N,N-Diisopropylethylamine (DIPEA) | Other non-nucleophilic bases such as triethylamine can also be employed. |
| Stoichiometry | 1.0 eq Substrate : 1.2 eq Nucleophile : 1.5 eq Base | A slight excess of the nucleophile and base is used to drive the reaction to completion. |
| Temperature | Room Temperature | The reaction temperature can be adjusted depending on the reactivity of the nucleophile. |
| Expected Product | 2-Ethoxy-4-(alkylamino)-6-hydrazinylpyrimidine | The structure will vary based on the nucleophile used. |
| Potential Side Product | 2-Ethoxy-4,6-bis(alkylamino)pyrimidine | Di-substitution can occur, especially with prolonged reaction times or excess nucleophile.[1] |
Experimental Workflow
Caption: Workflow for the nucleophilic substitution on this compound.
Signaling Pathways and Logical Relationships
The nucleophilic aromatic substitution (SNAr) on the fluorinated pyrimidine ring proceeds through a well-established mechanism. The electron-withdrawing nature of the ring nitrogens and the fluorine atom activates the C4 position for nucleophilic attack.
References
Application Notes: Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors using 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its structural similarity to the adenine core of ATP, allowing it to competitively bind to the ATP-binding site of kinases. This application note details the use of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine as a key starting material for the synthesis of a potent pyrazolo[3,4-d]pyrimidine-based Cyclin-Dependent Kinase 2 (CDK2) inhibitor.
This compound is a versatile building block for the construction of fused pyrimidine heterocyclic systems. The presence of the reactive hydrazinyl group facilitates the formation of a pyrazole ring through condensation with a suitable 1,3-dicarbonyl equivalent. The ethoxy and fluoro substituents on the pyrimidine ring can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of the final inhibitor, such as metabolic stability and target binding affinity.
This document provides a detailed protocol for the synthesis of a model pyrazolo[3,4-d]pyrimidine CDK2 inhibitor, a summary of its biological activity, and an overview of the CDK2 signaling pathway.
Data Presentation
The following table summarizes the in vitro biological activity of a series of representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitors against Cyclin-Dependent Kinase 2 (CDK2). The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |
| 1 | 4-Amino-1-(2-ethoxypyrimidin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A | 85 | Fictional, representative data |
| 2 | 4-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A | 52 | Fictional, representative data |
| 3 | N-Cyclopropyl-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | CDK2/cyclin A | 25 | Fictional, representative data |
| 4 | 1-(2-Ethoxy-4-fluoropyrimidin-6-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | CDK2/cyclin A | 15 | Fictional, representative data |
Experimental Protocols
Synthesis of 4-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine (Compound 2)
This protocol describes a two-step synthesis of a representative pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitor starting from this compound.
Step 1: Synthesis of 5-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazole-4-carbonitrile
Materials:
-
This compound (1.0 eq)
-
Ethyl 2-cyano-3-ethoxyacrylate (1.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask, add ethyl 2-cyano-3-ethoxyacrylate (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 5-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazole-4-carbonitrile as a solid.
Step 2: Cyclization to 4-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine
Materials:
-
5-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazole-4-carbonitrile (1.0 eq)
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
In a round-bottom flask, suspend 5-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazole-4-carbonitrile (1.0 eq) in formamide.
-
Heat the mixture to 150-160 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with water.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 4-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine.
-
Characterize the final product by NMR, Mass Spectrometry, and Elemental Analysis.
Visualizations
Synthesis Workflow
Caption: Synthetic route to a pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitor.
CDK2 Signaling Pathway in Cell Cycle Progression
Caption: Simplified CDK2 signaling pathway in G1/S phase transition of the cell cycle.
Application Notes and Protocols: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine and its Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine, a valuable building block in medicinal chemistry. The protocols are compiled from established synthetic routes and are intended for laboratory use by trained professionals.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process commencing from readily available starting materials. The overall synthetic workflow involves the construction of the pyrimidine core, followed by sequential halogenation and hydrazinolysis to yield the final product.
Figure 1: Overall synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine
This step involves the formation of the pyrimidine ring through the condensation of O-ethylisourea with a malonic acid derivative.[1]
-
Step 1a: Preparation of O-Ethylisourea Sulfate. In a suitable reaction vessel, urea is reacted with diethyl sulfate in an organic solvent at a temperature of 60-120°C to yield O-ethylisourea sulfate.[2][3]
-
Step 1b: Cyclocondensation. The prepared O-ethylisourea salt is then reacted with diethyl malonate in the presence of a base, such as sodium ethoxide or sodium methoxide, in an alcohol solvent (e.g., ethanol or methanol).[1][3] The reaction is typically carried out at a temperature ranging from 0°C to room temperature.[3] After the reaction is complete, the resulting salt of 2-ethoxy-4,6-dihydroxypyrimidine is neutralized with an acid to precipitate the product.
Step 2: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine
The dihydroxy-pyrimidine intermediate is chlorinated using a suitable chlorinating agent.
-
Protocol: To a slurry of 2-ethoxy-4,6-dihydroxypyrimidine in an aprotic solvent, a chlorinating agent such as phosphorus oxychloride (POCl₃) is added.[1] The reaction mixture is heated, often in the presence of a base like triethylamine, to facilitate the conversion.[2] The reaction progress can be monitored by techniques like liquid chromatography. Upon completion, the excess chlorinating agent is removed, and the product is isolated.
Step 3: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine
A halogen exchange reaction is performed to replace the chloro groups with fluoro groups.
-
Protocol: 2-Ethoxy-4,6-dichloropyrimidine is reacted with a fluorinating agent, such as potassium fluoride (KF), in a suitable solvent.[2] The reaction is typically heated to between 80-120°C for several hours.[2] After the reaction, the product is isolated and purified, for instance, by reduced pressure distillation, to yield 2-ethoxy-4,6-difluoropyrimidine.[2]
Step 4: Synthesis of this compound
The final step is a nucleophilic aromatic substitution (SNAr) reaction where one of the fluorine atoms is displaced by hydrazine.[1]
-
Protocol: A mixture of 2-ethoxy-4,6-difluoropyrimidine (0.59 mol) in acetonitrile (275 mL) and water (107 g) is cooled to 5-10°C.[2] Triethylamine (0.67 mol) is added, followed by the slow addition of hydrazine hydrate (0.68 mol) while maintaining the temperature.[2] The mixture is stirred for an additional 15 minutes with cooling and then allowed to warm to room temperature over a total of 1 hour.[2] The resulting solid product is collected by vacuum filtration, washed with water and then ethanol, and dried.[2]
III. Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Reported Yield | Purity | Reference |
| 1 | Urea, Diethyl Sulfate, Diethyl Malonate | Base (e.g., Sodium Ethoxide) | 2-Ethoxy-4,6-dihydroxypyrimidine | Good | High | [4] |
| 2 | 2-Ethoxy-4,6-dihydroxypyrimidine | Phosphorus Oxychloride (POCl₃), Triethylamine | 2-Ethoxy-4,6-dichloropyrimidine | - | - | [2] |
| 3 | 2-Ethoxy-4,6-dichloropyrimidine | Potassium Fluoride (KF) | 2-Ethoxy-4,6-difluoropyrimidine | 82.7% | 99.1% | [2] |
| 4 | 2-Ethoxy-4,6-difluoropyrimidine | Hydrazine Hydrate, Triethylamine | This compound | 80% | - | [2] |
IV. Derivatives of this compound
The hydrazinyl group in this compound is a reactive handle that can be used to synthesize a variety of derivatives. For example, the hydrazine moiety can undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. These reactions are typically carried out by stirring the pyrimidine and the carbonyl compound in a suitable solvent, such as ethanol, at room temperature or with gentle heating.
Further derivatization can be achieved through acylation of the hydrazinyl group.
While specific examples of derivatives starting from this compound are not extensively reported in the searched literature, the reactivity of the hydrazinyl group is a well-established principle in organic synthesis, allowing for the generation of diverse compound libraries for applications in drug discovery and materials science.
V. Safety and Handling
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.
-
Hydrazine hydrate is toxic and corrosive; handle with extreme care.
-
Phosphorus oxychloride is corrosive and reacts violently with water.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. This compound | 166524-66-9 | Benchchem [benchchem.com]
- 2. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 3. US5552546A - Process for the preparation of 2-ethoxy-4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 4. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]
Application Note: NMR Characterization of a 2-Ethoxy-Pyrazolo[1,5-a]pyrimidine Derivative
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is a highly versatile heterocyclic building block used in the synthesis of complex molecules for pharmaceutical and materials science research. Its electron-deficient pyrimidine ring and nucleophilic hydrazinyl group make it an ideal precursor for constructing fused heterocyclic systems.[1] A prominent application is its reaction with β-dicarbonyl compounds to yield pyrazolo[1,5-a]pyrimidines. This scaffold is of significant interest in drug discovery, forming the core of molecules investigated as anti-tumor and anti-inflammatory agents.[2]
The reaction involves a condensation-cyclization sequence where the hydrazinyl moiety attacks the dicarbonyl compound, ultimately displacing the fluorine atom via a nucleophilic aromatic substitution (SNAᵣ) mechanism to form the fused pyrazole ring. Given the potential for isomerism and side reactions, unambiguous structural confirmation of the final product is critical. This note provides a detailed protocol for the synthesis of a representative product, 2-ethoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine, and its comprehensive characterization using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Scheme
The overall synthetic transformation is depicted below. The hydrazinyl group of the starting pyrimidine reacts with the two carbonyl groups of acetylacetone, leading to a cyclization that forms the pyrazole ring and displaces the fluoride leaving group.
Caption: Synthesis of 2-ethoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Experimental Protocols
This section outlines the procedures for the synthesis of the title compound and its subsequent analysis by NMR.
1. Synthesis Protocol: 2-Ethoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine
-
Reagents & Equipment :
-
This compound (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH), catalytic amount (e.g., 0.1 eq)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure :
-
To a solution of this compound (1.0 eq) in absolute ethanol, add acetylacetone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Fit the flask with a condenser and heat the mixture to reflux (approx. 80°C) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
2. NMR Sample Preparation Protocol
-
Equipment & Materials :
-
Purified product
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS, often pre-dissolved in deuterated solvents)
-
Pipettes, vortex mixer
-
-
Procedure :
-
Weigh approximately 5-10 mg of the purified product directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Cap the NMR tube securely and vortex gently for 30 seconds or until the sample is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
The sample is now ready for NMR data acquisition.
-
3. NMR Data Acquisition Protocol
-
Instrumentation : 500 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
-
Experiments :
-
¹H NMR : Standard proton experiment. Key for observing proton environments, multiplicities, and integrations.
-
¹³C{¹H} NMR : Proton-decoupled carbon experiment. Provides chemical shifts for all unique carbon atoms.
-
¹⁹F NMR : Proton-decoupled fluorine experiment. Crucial for confirming the displacement of the fluorine atom from the starting material.
-
2D COSY (Correlation Spectroscopy) : Identifies proton-proton (J) couplings within the same spin system (e.g., the ethoxy group).
-
2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons and carbons over 2-3 bonds, essential for assigning quaternary carbons and piecing together the molecular skeleton.
-
Results and Discussion
The combination of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of the structure of 2-ethoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Caption: Experimental workflow from synthesis to structure confirmation.
Data Presentation
The following table summarizes the expected ¹H and ¹³C NMR data for the product, 2-ethoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine, in CDCl₃. These assignments are based on established chemical shift principles for this heterocyclic system.[3][4]
| Atom Number(s) | Type | Chemical Shift (δ) [ppm] | Multiplicity | J (Hz) | Assignment |
| H-3 | ¹H | ~ 6.25 | s | - | Pyrazole Ring H |
| H-6 | ¹H | ~ 6.40 | s | - | Pyrimidine Ring H |
| H-ethoxy (CH₂) | ¹H | ~ 4.50 | q | 7.1 | O-CH₂ -CH₃ |
| H-ethoxy (CH₃) | ¹H | ~ 1.45 | t | 7.1 | O-CH₂-CH₃ |
| H-5-Me | ¹H | ~ 2.60 | s | - | 5-CH₃ |
| H-7-Me | ¹H | ~ 2.80 | s | - | 7-CH₃ |
| C-2 | ¹³C | ~ 164.0 | s | - | C -OEt |
| C-3 | ¹³C | ~ 92.5 | d | - | Pyrazole Ring C H |
| C-3a | ¹³C | ~ 152.0 | s | - | Bridgehead C |
| C-5 | ¹³C | ~ 158.0 | s | - | C -Me |
| C-6 | ¹³C | ~ 108.0 | d | - | Pyrimidine Ring C H |
| C-7 | ¹³C | ~ 149.0 | s | - | C -Me |
| C-ethoxy (CH₂) | ¹³C | ~ 62.0 | t | - | O-CH₂ -CH₃ |
| C-ethoxy (CH₃) | ¹³C | ~ 14.5 | q | - | O-CH₂-CH₃ |
| C-5-Me | ¹³C | ~ 25.0 | q | - | 5-CH₃ |
| C-7-Me | ¹³C | ~ 17.0 | q | - | 7-CH₃ |
Note: s = singlet, d = doublet, t = triplet, q = quartet. Chemical shifts are representative and may vary slightly based on solvent and concentration.
Spectral Interpretation
-
¹H NMR : The successful formation of the product is confirmed by the disappearance of the broad N-H signals from the hydrazinyl starting material. Key diagnostic signals in the product spectrum include two sharp singlets for the non-equivalent methyl groups at C5 and C7, two singlets for the protons on the heterocyclic core (H-3 and H-6), and the characteristic quartet and triplet for the ethoxy group.
-
¹³C NMR : The proton-decoupled ¹³C NMR spectrum should display all 10 unique carbon signals. The assignments are confirmed using HSQC to link carbons to their attached protons (e.g., C-3 to H-3, C-6 to H-6) and HMBC to establish long-range correlations. For instance, an HMBC correlation from the H-5-Me protons to the C-5 and C-6 carbons would confirm their position.
-
¹⁹F NMR : The ¹⁹F NMR spectrum is expected to be blank, showing only baseline noise. This is a critical negative result that provides conclusive evidence for the displacement of the fluorine atom during the cyclization, confirming the formation of the pyrazolo[1,5-a]pyrimidine core.
-
2D NMR : COSY data will show a clear correlation between the ethoxy CH₂ and CH₃ protons. HSQC and HMBC spectra are vital for assembling the full structure. For example, the proton at H-6 will show an HSQC correlation to C-6 and HMBC correlations to the quaternary carbons C-5 and C-7, locking in the structure of the pyrimidine portion of the ring system.
This application note details a robust and reliable workflow for the synthesis and structural elucidation of pyrazolo[1,5-a]pyrimidine derivatives starting from this compound. The comprehensive use of 1D and 2D NMR techniques, including ¹⁹F NMR, provides an unambiguous characterization of the reaction product. This methodology is broadly applicable to related heterocyclic syntheses and is essential for ensuring structural integrity in drug discovery and development pipelines.
References
- 1. This compound | 166524-66-9 | Benchchem [benchchem.com]
- 2. 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Derivatives Synthesized from 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring an ethoxy group, a reactive fluorine atom, and a nucleophilic hydrazinyl moiety, allows for the synthesis of a diverse array of novel compounds.[1] The pyrimidine core is a common scaffold in numerous biologically active molecules, and the introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.[1] This application note provides a detailed protocol for the synthesis of novel derivatives from this compound and their subsequent analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are crucial for the structural elucidation and purity assessment of these new chemical entities.
Synthesis of Novel Derivatives
The nucleophilic hydrazinyl group of this compound serves as a prime site for derivatization. A common and effective method for creating novel compounds is through the formation of hydrazones by reacting the starting material with various aldehydes and ketones.[2][3] This straightforward reaction allows for the introduction of a wide range of substituents, enabling the exploration of diverse chemical space.
A representative synthetic scheme involves the condensation reaction of this compound with a substituted benzaldehyde. This reaction is typically carried out in a suitable solvent such as ethanol, often with catalytic amounts of acid, to yield the corresponding hydrazone derivative.
Mass Spectrometry Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the characterization of novel synthetic compounds.[4][5][6] It provides information on the molecular weight and structural features of the analytes, which is essential for confirming the identity of the synthesized products.
Expected Fragmentation Patterns
The fragmentation of pyrimidine-based compounds in the mass spectrometer can provide valuable structural information.[7][8][9] For the novel hydrazone derivatives, characteristic fragmentation patterns are expected. The molecular ion peak (M+H)+ is typically observed, and subsequent fragmentation may involve cleavage of the hydrazone bond, loss of the ethoxy group, and fragmentation of the pyrimidine ring. Understanding these patterns is key to confirming the structure of the newly synthesized molecules.
Experimental Protocols
Synthesis of a Novel Hydrazone Derivative (Exemplary Protocol)
-
Dissolution: Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition of Aldehyde: Add 1.1 mmol of a selected substituted benzaldehyde to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The precipitated product is collected by filtration.
-
Purification: Wash the solid product with cold ethanol and dry it under a vacuum. Recrystallize from a suitable solvent if necessary to obtain the pure hydrazone derivative.
LC-MS/MS Analysis Protocol
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol. Dilute this stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS.
-
Scan Range: m/z 100-800.
-
Collision Energy: Ramped from 10 to 40 eV for MS/MS.
-
Data Presentation
The following table summarizes the expected quantitative data for a selection of hypothetically synthesized novel compounds derived from this compound.
| Compound ID | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed (M+H)+ (m/z) | Retention Time (min) |
| NC-001 | C13H13FN4O | 260.1077 | 261.1150 | 5.2 |
| NC-002 | C14H15FN4O2 | 290.1180 | 291.1253 | 5.8 |
| NC-003 | C13H12ClFN4O | 294.0687 | 295.0760 | 6.1 |
| NC-004 | C14H15FN4O | 274.1234 | 275.1307 | 5.5 |
Visualizations
Caption: Experimental workflow from synthesis to analysis.
Caption: Hypothetical signaling pathway inhibition.
References
- 1. This compound | 166524-66-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. article.sapub.org [article.sapub.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: Use of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine as a Ticagrelor Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine as a key starting material for the synthesis of Ticagrelor, a potent P2Y12 receptor antagonist used for the prevention of thrombotic events. Due to the novelty of this specific intermediate in the context of Ticagrelor synthesis, this document presents a proposed synthetic route based on established chemical principles and analogous reactions. Additionally, detailed protocols for the synthesis and the mechanism of action of Ticagrelor are provided.
Introduction to Ticagrelor and the Role of Pyrimidine Intermediates
Ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist that inhibits adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[1][2][3] Its chemical structure features a triazolo[4,5-d]pyrimidine core. The synthesis of this core is a critical aspect of the overall manufacturing process of Ticagrelor. Various pyrimidine derivatives have been utilized as key intermediates in the synthesis of Ticagrelor and its analogues. The use of this compound represents a potential alternative synthetic route.
Proposed Synthetic Pathway from this compound
The following is a proposed synthetic pathway for Ticagrelor, commencing with this compound. This route is based on the known reactivity of hydrazinylpyrimidines to form the triazole ring system, a key structural feature of Ticagrelor.
Caption: Proposed synthesis of Ticagrelor.
Experimental Protocols
This protocol is adapted from established procedures for the synthesis of hydrazinylpyrimidines.
Reaction Scheme:
2-Ethoxy-4,6-difluoropyrimidine + Hydrazine hydrate → this compound
Materials:
-
2-Ethoxy-4,6-difluoropyrimidine
-
Hydrazine hydrate
-
Triethylamine
-
Acetonitrile
-
Water
-
Ethanol
Procedure:
-
In a reaction vessel, prepare a mixture of 2-ethoxy-4,6-difluoropyrimidine (1.0 eq), acetonitrile, and water.
-
Cool the mixture to 5-10 °C.
-
Slowly add triethylamine (1.1 eq) to the cooled mixture with stirring.
-
Subsequently, add hydrazine hydrate (1.1 eq) dropwise while maintaining the temperature between 5-10 °C.
-
After the addition is complete, continue stirring at the same temperature for 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The resulting solid product is collected by vacuum filtration.
-
Wash the solid with two portions of water, followed by a wash with cold ethanol.
-
Dry the product under vacuum to yield this compound.
Table 1: Quantitative Data for the Synthesis of Intermediate 1
| Parameter | Value |
| Purity of Starting Material | 94% |
| Molar Ratio (Substrate:Hydrazine) | 1 : 1.15 |
| Reaction Temperature | 5-10 °C |
| Reaction Time | 1.5 hours |
| Yield | ~80% |
| Melting Point | 141-143 °C |
This section outlines a plausible, multi-step synthesis of Ticagrelor from this compound.
Step 1: Cyclization to form the Triazolo[4,5-d]pyrimidine Core (Intermediate 2)
The hydrazinyl group is cyclized to form the triazole ring.
Reaction Scheme:
This compound + Formic Acid → 7-Ethoxy-5-fluoro-[1][2][4]triazolo[4,3-c]pyrimidine
Procedure:
-
Suspend this compound (1.0 eq) in an excess of formic acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the triazolopyrimidine intermediate.
Step 2: Nucleophilic Substitution with the Chiral Side Chain (Intermediate 3)
The fluoro group on the pyrimidine ring is displaced by the chiral amine side chain of Ticagrelor.
Reaction Scheme:
Intermediate 2 + (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine → Protected Ticagrelor Intermediate
Procedure:
-
Dissolve the triazolopyrimidine intermediate (1.0 eq) and (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (1.1 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the protected Ticagrelor intermediate.
Step 3: Introduction of the Hydroxyethoxy Side Chain and Deprotection (Ticagrelor)
This final step involves the introduction of the (1S,2S,3R,5S)-3-amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol side chain and subsequent deprotection steps, which are well-documented in Ticagrelor synthesis literature. This typically involves reaction with the appropriate protected amino-cyclopentanol derivative, followed by acidic deprotection of any protecting groups (e.g., acetonides).
Table 2: Summary of Proposed Ticagrelor Synthesis Steps and Conditions
| Step | Key Transformation | Reagents and Conditions | Expected Yield (Analogous Reactions) |
| 1 | Triazole Ring Formation | Formic acid, reflux | 70-85% |
| 2 | Chiral Amine Coupling | (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, DIPEA, MeCN/DMF, 80-100°C | 60-75% |
| 3 | Side Chain Attachment & Deprotection | Protected amino-cyclopentanol derivative, followed by acidic workup | 50-70% |
Mechanism of Action of Ticagrelor: Signaling Pathway
Ticagrelor exerts its antiplatelet effect primarily through reversible antagonism of the P2Y12 receptor on platelets.[1][4] This prevents ADP from binding and initiating the downstream signaling cascade that leads to platelet activation and aggregation. Additionally, Ticagrelor inhibits the equilibrative nucleoside transporter 1 (ENT1), which increases the local concentration of adenosine, further contributing to platelet inhibition via A2A receptor activation.[4][5][6][7][8][9]
Caption: Ticagrelor's mechanism of action.
Experimental Workflow
The overall workflow for the synthesis and purification of Ticagrelor via the proposed route is outlined below.
Caption: Experimental workflow for Ticagrelor.
Conclusion
The use of this compound as an intermediate for the synthesis of Ticagrelor presents a plausible, alternative synthetic strategy. The proposed route leverages established chemical transformations for the construction of the core triazolopyrimidine structure of Ticagrelor. Further research and optimization of the proposed reaction steps are necessary to validate this pathway for potential use in drug development and manufacturing. The detailed protocols and workflows provided herein serve as a foundational guide for researchers exploring this novel synthetic approach.
References
- 1. Ticagrelor: mechanism of action, pharmacokinetics and application_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. droracle.ai [droracle.ai]
- 4. ashpublications.org [ashpublications.org]
- 5. jacc.org [jacc.org]
- 6. Inverse agonism at the P2Y12 receptor and ENT1 transporter blockade contribute to platelet inhibition by ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ticagrelor inhibits human platelet aggregation via adenosine in addition to P2Y12 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ticagrelor Inhibits Toll-Like and Protease-Activated Receptor Mediated Platelet Activation in Acute Coronary Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyclocondensation Reactions of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of pyrazolo[1,5-a]pyrimidines derived from the cyclocondensation of 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine with 1,3-dicarbonyl compounds. The resulting fused heterocyclic systems are of significant interest in medicinal chemistry, particularly as scaffolds for the development of protein kinase inhibitors.
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of bicyclic heteroaromatic compounds that have garnered substantial attention in drug discovery due to their diverse pharmacological activities.[1][2][3] These activities include roles as anticancer, anti-inflammatory, antiviral, and kinase-inhibiting agents. The versatile synthetic accessibility of the pyrazolo[1,5-a]pyrimidine core allows for extensive structural modifications, making it a privileged scaffold in medicinal chemistry.[2][3]
One of the most common and efficient methods for the synthesis of the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a substituted hydrazinylpyrimidine and a 1,3-dicarbonyl compound or its synthetic equivalent.[2][3] The starting material, this compound, is a valuable precursor in this context, offering multiple points for diversification. The ethoxy group and the fluorine atom can modulate the electronic properties and metabolic stability of the final compounds, while the hydrazinyl group serves as the key nucleophile for the cyclization reaction.
General Reaction Scheme
The cyclocondensation reaction proceeds through the initial reaction of the more nucleophilic nitrogen of the hydrazinyl group with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation to form the pyrazole ring, resulting in the fused pyrazolo[1,5-a]pyrimidine scaffold.
Caption: General reaction scheme for the synthesis of pyrazolo[1,5-a]pyrimidines.
Applications in Drug Discovery: Kinase Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[1][4] The pyrazolo[1,5-a]pyrimidine scaffold can act as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and preventing the phosphorylation of substrate proteins.
Derivatives of this scaffold have shown inhibitory activity against a range of kinases, including:
-
Cyclin-dependent kinases (CDKs)
-
Epidermal growth factor receptor (EGFR)
-
B-Raf and MEK kinases
-
Pim-1 kinase
The development of potent and selective kinase inhibitors is a major focus in modern drug discovery, and the pyrazolo[1,5-a]pyrimidine core represents a promising starting point for the design of new therapeutic agents.
Caption: Mechanism of action of pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Experimental Protocols
The following are representative protocols for the cyclocondensation of this compound with common 1,3-dicarbonyl compounds. These protocols are based on established procedures for analogous reactions.
Protocol 1: Synthesis of 2-Ethoxy-5-fluoro-5,7-dimethylpyrazolo[1,5-a]pyrimidine
This protocol describes the reaction with acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add acetylacetone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the pure product.
Protocol 2: Synthesis of 2-Ethoxy-5-fluoro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine
This protocol outlines the reaction with ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Sodium ethoxide (catalyst)
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add this compound (1.0 eq) and stir for 15 minutes at room temperature.
-
Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with 1 M hydrochloric acid until pH ~7.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation
The following table summarizes representative quantitative data for the synthesis of pyrazolo[1,5-a]pyrimidines based on analogous reactions reported in the literature.
| Starting Material | 1,3-Dicarbonyl Compound | Product | Yield (%) | Melting Point (°C) |
| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 | >300 |
| 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Acetylacetone | 5,7-Dimethyl-2-(5-methyl-3-cyano-pyrazolo[1,5-a]pyrimidin-7-ylamino)-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 75 | 240-242 |
| 3-Amino-5-(trifluoromethyl)pyrazole | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | 5-Phenyl-2,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 85 | 145-147 |
Experimental Workflow
The general workflow for the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives is depicted below.
Caption: A typical workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Conclusion
The cyclocondensation of this compound with 1,3-dicarbonyl compounds provides an efficient route to a diverse range of pyrazolo[1,5-a]pyrimidine derivatives. These compounds serve as a valuable scaffold for the development of novel therapeutic agents, particularly protein kinase inhibitors. The provided protocols offer a foundation for the synthesis and further exploration of this important class of heterocyclic compounds. Researchers are encouraged to optimize reaction conditions for specific substrates to achieve the best possible outcomes.
References
- 1. Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Bioactive Heterocycles from 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is a versatile trifunctional heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The presence of an ethoxy group, a fluorine atom, and a reactive hydrazinyl moiety on the pyrimidine ring allows for the strategic synthesis of a diverse range of fused heterocyclic compounds. The fluorine atom can enhance metabolic stability and binding affinity of the final compounds to biological targets, while the hydrazinyl group serves as a key nucleophile for the construction of various heterocyclic systems.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of bioactive heterocycles, with a focus on the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known for their anticancer and kinase inhibitory activities.
Synthesis of the Starting Material: this compound
The synthesis of this compound is a multi-step process that begins with the construction of the pyrimidine core, followed by halogenation and finally the introduction of the hydrazinyl group.
Synthetic Pathway Overview
The overall synthetic pathway involves three main steps starting from 2-ethoxy-4,6-dihydroxypyrimidine:
-
Chlorination: Conversion of the dihydroxypyrimidine to the corresponding dichloropyrimidine.
-
Fluorination: Halogen exchange reaction to replace the chlorine atoms with fluorine.
-
Hydrazinolysis: Nucleophilic aromatic substitution to introduce the hydrazinyl group.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine
This protocol is based on the established chlorination of dihydroxypyrimidines.[1]
-
Materials:
-
2-Ethoxy-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, add 2-ethoxy-4,6-dihydroxypyrimidine.
-
Slowly add phosphorus oxychloride (a molar excess is typically used).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-ethoxy-4,6-dichloropyrimidine.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 2: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine
This protocol describes the halogen exchange (Halex) reaction.[1]
-
Materials:
-
2-Ethoxy-4,6-dichloropyrimidine
-
Potassium fluoride (KF)
-
Polar aprotic solvent (e.g., Dimethyl sulfoxide - DMSO)
-
-
Procedure:
-
To a solution of 2-ethoxy-4,6-dichloropyrimidine in a polar aprotic solvent, add potassium fluoride (a molar excess is recommended).
-
Heat the reaction mixture at a temperature ranging from 80°C to 120°C for several hours.[1]
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude 2-ethoxy-4,6-difluoropyrimidine.
-
Purify by distillation or column chromatography.
-
Protocol 3: Synthesis of this compound
This protocol details the final step of introducing the hydrazinyl group.
-
Materials:
-
2-Ethoxy-4,6-difluoropyrimidine (94% purity)
-
Acetonitrile
-
Water
-
Triethylamine
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Prepare a mixture of 100 g (0.59 mol) of 2-ethoxy-4,6-difluoropyrimidine, 275 mL of acetonitrile, and 107 g of water.
-
Cool the mixture to 10°C.
-
Slowly add 68 g (0.67 mol) of triethylamine with stirring and cooling (maintaining the temperature between 5°C and 10°C).
-
Subsequently, slowly add 34 g (0.68 mol) of hydrazine hydrate while maintaining the temperature between 5°C and 10°C.
-
After the addition is complete, stir the mixture for an additional 15 minutes with cooling.
-
Allow the mixture to warm to room temperature over a total of 1 hour.
-
Collect the solid that forms by vacuum filtration.
-
Wash the solid twice with 100 mL portions of water and then with 50 mL of ethanol.
-
The resulting white solid is the desired this compound.
-
| Parameter | Value |
| Starting Material | 2-Ethoxy-4,6-difluoropyrimidine |
| Yield | 80% |
| Melting Point | 141-143°C |
Application in the Synthesis of Bioactive Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles that are isosteres of purines and have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent inhibition of various protein kinases involved in cancer progression.[2][3] The general and efficient synthesis of these compounds involves the condensation of a hydrazinylpyrimidine with a β-dicarbonyl compound.[2]
General Reaction Scheme
The reaction of this compound with a β-dicarbonyl compound, such as pentane-2,4-dione (acetylacetone), is expected to proceed via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrazolo[1,5-a]pyrimidine.
Caption: General scheme for pyrazolo[1,5-a]pyrimidine synthesis.
Protocol 4: Synthesis of 5-Ethoxy-7-fluoro-2,x-disubstituted-pyrazolo[1,5-a]pyrimidines (General Procedure)
This protocol is a representative procedure based on the well-established synthesis of pyrazolo[1,5-a]pyrimidines from hydrazinyl precursors.[2]
-
Materials:
-
This compound
-
β-Dicarbonyl compound (e.g., pentane-2,4-dione, ethyl acetoacetate)
-
Solvent (e.g., ethanol, acetic acid)
-
Optional: Acid or base catalyst
-
-
Procedure:
-
Dissolve this compound in a suitable solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add an equimolar amount or a slight excess of the β-dicarbonyl compound to the solution.
-
If required, add a catalytic amount of an acid (e.g., a few drops of acetic acid or hydrochloric acid) or a base.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with a cold solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and elemental analysis.
-
Bioactivity of Pyrazolo[1,5-a]pyrimidines
Numerous studies have demonstrated the potent biological activities of pyrazolo[1,5-a]pyrimidine derivatives, particularly as inhibitors of protein kinases implicated in cancer. The specific substituents on the pyrazolo[1,5-a]pyrimidine core play a crucial role in determining the potency and selectivity of these compounds.
Kinase Inhibitory Activity
Pyrazolo[1,5-a]pyrimidines have been identified as effective inhibitors of a range of kinases, including:
-
Cyclin-Dependent Kinases (CDKs)
-
Epidermal Growth Factor Receptor (EGFR)
-
B-Raf and MEK kinases
-
Pim-1 kinase[4]
The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the activity of the kinase by 50%. Lower IC₅₀ values indicate higher potency.
Anticancer Activity
The kinase inhibitory activity of pyrazolo[1,5-a]pyrimidines often translates into potent anticancer effects. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The anticancer activity is also commonly expressed as IC₅₀ values, representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound Class | Target Kinase | Reported IC₅₀ (nM) | Cancer Cell Line | Reported IC₅₀ (µM) |
| Pyrazolo[1,5-a]pyrimidines | Pim-1 | < 100 | Various | < 1 |
| Pyrazolo[3,4-d]pyrimidines | EGFR | 34 - 135 | NCI-60 panel | 0.018 - 9.98 |
| Thiazolo[4,5-d]pyrimidines | - | - | A375, C32, DU145, MCF-7 | Varies |
Note: The data in this table is representative of the bioactivity of the pyrazolopyrimidine scaffold and is not specific to compounds directly synthesized from this compound, as this specific data was not available in the searched literature.
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), a common target for pyrazolo[1,5-a]pyrimidine-based inhibitors. Inhibition of the kinase domain of the RTK blocks downstream signaling cascades that promote cell proliferation and survival.
Caption: Inhibition of an RTK signaling pathway by a pyrazolopyrimidine.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a variety of bioactive heterocyclic compounds. The protocols provided herein offer a guide for the preparation of this key intermediate and its subsequent conversion to pyrazolo[1,5-a]pyrimidines. The established potent anticancer and kinase inhibitory activities of the pyrazolo[1,5-a]pyrimidine scaffold make this synthetic route a promising avenue for the discovery of novel therapeutic agents. Further research to synthesize and evaluate the biological activities of specific 5-ethoxy-7-fluoro-pyrazolo[1,5-a]pyrimidine derivatives is highly encouraged.
References
- 1. This compound | 166524-66-9 | Benchchem [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purity Assessment of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical methods used in the purity assessment of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine, a key intermediate in pharmaceutical synthesis. The following methods are described: High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, and Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) for identity confirmation and structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound and quantifying any related impurities.[1] The hydrazine functional group presents a challenge for direct HPLC analysis due to its high polarity and lack of a strong UV chromophore.[2][3][4] To enhance sensitivity and chromatographic retention, derivatization with a suitable agent such as 2-Hydroxy-1-Naphthalaldehyde can be employed, which introduces a chromophore detectable by UV-Vis spectroscopy.[4] Alternatively, a direct HPLC method with a suitable mixed-mode column can be utilized.[2]
Experimental Protocol: RP-HPLC with UV Detection
This protocol outlines a gradient RP-HPLC method suitable for the analysis of this compound.
a. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (0.1%).
-
Reference standard of this compound (known purity).
-
Sample of this compound for analysis.
b. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
c. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table 1 |
Table 1: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
d. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are essential for verifying the identity of the compound.
Experimental Protocol: ¹H and ¹³C NMR
a. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆).
-
Sample of this compound.
b. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
Cap the tube and gently agitate to ensure complete dissolution.
c. NMR Acquisition Parameters:
Table 2: ¹H NMR Acquisition Parameters
| Parameter | Value |
| Solvent | DMSO-d₆ |
| Temperature | 298 K |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 2.0 s |
| Spectral Width | 20 ppm |
Table 3: ¹³C NMR Acquisition Parameters
| Parameter | Value |
| Solvent | DMSO-d₆ |
| Temperature | 298 K |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
| Spectral Width | 240 ppm |
d. Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the peaks in the ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.
-
Compare the observed chemical shifts and coupling constants with expected values for the structure.
Logical Relationship for NMR Structural Confirmation
Caption: Logical flow for structural verification using NMR spectroscopy.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to determine the molecular weight of this compound and to gain further structural information from its fragmentation pattern.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
a. Instrumentation and Materials:
-
Mass spectrometer with an ESI source.
-
Syringe pump for direct infusion.
-
Methanol (HPLC grade).
-
Sample of this compound.
b. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol.
c. Mass Spectrometry Parameters:
Table 4: ESI-MS Parameters
| Parameter | Value |
| Ionization Mode | Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Mass Range | 50-500 m/z |
d. Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) in the mass spectrum.
-
The expected m/z for the protonated molecule is approximately 173.08.
-
Analyze the fragmentation pattern to confirm the structure.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for molecular weight confirmation by ESI-MS.
Summary of Analytical Data
The following table summarizes the expected and typical results from the analytical methods described.
Table 5: Summary of Quantitative and Qualitative Data
| Analytical Method | Parameter | Expected/Typical Value |
| HPLC | Purity | > 98% (by area normalization) |
| Retention Time | Dependent on specific column and conditions | |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | Ethoxy (CH₃): ~1.3 ppm (triplet) |
| Ethoxy (CH₂): ~4.3 ppm (quartet) | ||
| Pyrimidine-H: ~6.0 ppm (singlet) | ||
| Hydrazine (NH₂): Broad singlet | ||
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | Ethoxy (CH₃): ~14 ppm |
| Ethoxy (CH₂): ~62 ppm | ||
| Pyrimidine carbons: ~90-170 ppm | ||
| ESI-MS | Molecular Ion ([M+H]⁺) | m/z ≈ 173.08 |
References
The Versatile Building Block: 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine in Pharmaceutical Synthesis
Application Note: 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is a substituted pyrimidine that serves as a highly versatile intermediate in the synthesis of complex heterocyclic compounds for pharmaceutical research. Its unique combination of functional groups—an activating ethoxy group, a metabolically stable fluorine atom, and a reactive hydrazinyl moiety—makes it a valuable scaffold for the development of novel drug candidates. While this compound is primarily utilized as a foundational chemical entity, its pyrimidine core is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, suggesting its derivatives may exhibit diverse pharmacological activities, including but not limited to anticancer, antiviral, and anti-inflammatory properties.[1]
The strategic placement of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds to their biological targets.[1] The hydrazinyl group is a potent nucleophile, readily participating in reactions to form various five- and six-membered heterocyclic rings, which are common motifs in many bioactive molecules.[1] This application note outlines the synthesis of this compound and describes its potential for further chemical modifications in drug discovery programs.
Synthesis and Chemical Profile
The synthesis of this compound is a multi-step process that begins with the construction of the pyrimidine ring, followed by halogenation and a final nucleophilic substitution.
| Property | Value |
| Molecular Formula | C₆H₉FN₄O |
| Molecular Weight | 172.16 g/mol |
| CAS Number | 166524-66-9 |
| Appearance | White solid |
| Melting Point | 141-143 °C |
| Solubility | Soluble in ethanol |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine (Intermediate)
This protocol describes the synthesis of the key intermediate, 2-Ethoxy-4,6-difluoropyrimidine, starting from 2-ethoxy-4,6-dihydroxypyrimidine.
Materials:
-
2-Ethoxy-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Fluorinating agent (e.g., KF)
-
Organic solvent (e.g., acetonitrile)
Procedure:
-
Chlorination: Convert the hydroxyl groups of 2-ethoxy-4,6-dihydroxypyrimidine to chloro groups by reacting with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction yields the intermediate 2-ethoxy-4,6-dichloropyrimidine.[1]
-
Fluorination: The resulting 2-ethoxy-4,6-dichloropyrimidine undergoes a halogen exchange (Halex) reaction. This is typically performed by heating with a fluorinating agent like potassium fluoride (KF) in a suitable solvent. A common condition is heating at 80°C for 12 hours.[1]
-
Purification: The product, 2-ethoxy-4,6-difluoropyrimidine, is then purified using standard techniques such as distillation or chromatography.
Protocol 2: Synthesis of this compound
This protocol details the final step in the synthesis, the nucleophilic aromatic substitution of 2-ethoxy-4,6-difluoropyrimidine with hydrazine.
Materials:
-
2-Ethoxy-4,6-difluoropyrimidine (94% purity)
-
Acetonitrile
-
Water
-
Triethylamine
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Prepare a mixture of 100 g (0.59 mol) of 2-ethoxy-4,6-difluoropyrimidine, 275 mL of acetonitrile, and 107 g of water.
-
Cool the mixture to 10°C.
-
Slowly add 68 g (0.67 mol) of triethylamine with stirring and cooling (maintaining the temperature at 5° to 10°C).
-
Subsequently, slowly add 34 g (0.68 mol) of hydrazine hydrate while maintaining the temperature between 5° and 10°C.
-
After the addition of hydrazine is complete, stir the mixture for an additional 15 minutes with cooling.
-
Allow the mixture to warm to room temperature over a total of 1 hour.
-
Collect the solid product that forms by vacuum filtration.
-
Wash the solid product twice with 100 mL portions of water and then with 50 mL of ethanol.
-
The resulting product is this compound, obtained as a white solid.
Synthetic Workflow and Potential Derivatizations
The following diagrams illustrate the synthetic pathway for this compound and the potential for subsequent chemical modifications to generate a library of diverse compounds for pharmaceutical screening.
Caption: Synthetic pathway for this compound.
Caption: Potential derivatization of the hydrazinyl moiety.
Future Directions in Pharmaceutical Development
While specific pharmaceuticals derived directly from this compound are not yet prominent in publicly available literature, its structural features suggest significant potential. The hydrazinyl group can be readily converted into a variety of other functional groups or used as a linker to attach the pyrimidine scaffold to other pharmacophores. Future research could explore the synthesis of compound libraries based on this intermediate for screening against various biological targets, such as protein kinases, which are often targeted by pyrimidine-based inhibitors. The development of detailed structure-activity relationships for these derivatives will be crucial in identifying lead compounds for further preclinical and clinical development.
References
Troubleshooting & Optimization
Preventing di-substitution in reactions with "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine"
Welcome to the technical support center for 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine and its precursors. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals control reaction selectivity and prevent common side reactions, such as di-substitution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of di-substitution when synthesizing this compound?
A1: The primary cause is a subsequent nucleophilic aromatic substitution (SNAr) reaction. The synthesis typically involves reacting 2-ethoxy-4,6-difluoropyrimidine with hydrazine.[1] The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack.[1][2] After the first fluorine atom at the C6 position is substituted by hydrazine to form the desired product, the remaining fluorine at the C4 position can also be attacked by another hydrazine molecule. This "over-addition" results in the formation of the di-substituted impurity, 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine.[1]
Q2: My reaction is producing a high percentage of the di-substituted product. What are the most critical parameters to check?
A2: If you are observing significant di-substitution, the three most critical experimental parameters to verify are:
-
Stoichiometry: Ensure you are not using a large excess of the nucleophile (e.g., hydrazine). A molar equivalent close to 1.0 is recommended, though slight excesses may be required to drive the reaction to completion.
-
Temperature: High temperatures increase reaction rates but often decrease selectivity. The second substitution reaction may be accelerated more than the first at elevated temperatures.
-
Rate of Addition: Adding the nucleophile too quickly creates localized areas of high concentration, which promotes di-substitution. A slow, controlled (dropwise) addition is essential.
Q3: How does reaction temperature influence the formation of the di-substituted byproduct?
A3: Temperature is a critical factor in controlling selectivity. Lowering the reaction temperature decreases the rate of both the first and second substitution reactions. However, it often has a more pronounced effect on the less favorable second substitution, thereby increasing the yield of the desired mono-substituted product.[1] While lower temperatures can significantly improve selectivity, they typically require longer reaction times to achieve full conversion of the starting material.[1]
Q4: Can the choice of solvent affect the outcome of the reaction?
A4: Yes, the solvent can influence reaction rates and selectivity. For the synthesis of this compound, polar aprotic solvents are common for SNAr reactions. Ethanol is a frequently used solvent for hydrazine substitution reactions.[1] While the solvent's primary role is to dissolve the reactants, its polarity can affect the stability of the reaction intermediates. It is recommended to use anhydrous solvents to prevent potential side reactions with water.
Troubleshooting Guide: Excessive Di-substitution
If your experiment is yielding an unacceptably high level of di-substituted product, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for excessive di-substitution.
Data Summary
The following table illustrates the expected impact of key reaction parameters on product distribution when reacting 2-ethoxy-4,6-difluoropyrimidine with a nucleophile. Note: These are representative data intended to demonstrate trends.
| Parameter | Condition | Mono-substitution Yield (%) | Di-substitution Yield (%) | Comments |
| Temperature | 80 °C | ~60% | ~35% | High temperature favors faster rates but lower selectivity.[1] |
| 25 °C (RT) | ~85% | ~10% | A good balance between reaction time and selectivity. | |
| 0 °C | >90% | <5% | Optimal selectivity but requires significantly longer reaction times. | |
| Stoichiometry | 1.5 eq. Nucleophile | ~65% | ~30% | Large excess of nucleophile strongly favors di-substitution. |
| (at 25 °C) | 1.1 eq. Nucleophile | ~85% | ~10% | A slight excess can help drive the reaction to completion. |
| 1.0 eq. Nucleophile | ~80% | <5% | Ideal for minimizing di-substitution, but may result in incomplete conversion. | |
| Addition Rate | Bulk Addition | ~70% | ~25% | High local concentrations lead to poor selectivity. |
| (at 25 °C) | Slow Dropwise (2h) | >90% | <5% | Maintains low nucleophile concentration, maximizing mono-substitution. |
Reaction Pathway
The formation of the di-substituted product occurs in a stepwise manner. Controlling conditions to favor the first reaction step over the second is the key to achieving high selectivity.
Caption: Reaction pathway showing desired mono-substitution vs. undesired di-substitution.
Experimental Protocol: Selective Mono-substitution
This protocol details the synthesis of this compound from 2-ethoxy-4,6-difluoropyrimidine with measures to minimize di-substitution.
Materials:
-
2-ethoxy-4,6-difluoropyrimidine (1.0 eq.)
-
Hydrazine monohydrate (1.05 eq.)
-
Ethanol (anhydrous)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen inlet.
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Place the three-neck flask in an ice-water bath on a magnetic stirrer.
-
Initial Charge: Dissolve 2-ethoxy-4,6-difluoropyrimidine (1.0 eq.) in anhydrous ethanol (approx. 10 mL per gram of starting material) in the reaction flask. Begin stirring and purge the system with nitrogen.
-
Nucleophile Preparation: In the dropping funnel, dilute hydrazine monohydrate (1.05 eq.) with anhydrous ethanol (approx. 2-3 mL per gram of hydrazine).
-
Controlled Addition: Once the reaction flask has cooled to 0-5 °C, begin the dropwise addition of the hydrazine solution from the dropping funnel. The addition should be slow and controlled, ideally over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress using a suitable analytical method (e.g., TLC or LC-MS) to check for the consumption of the starting material and the formation of the product versus the di-substituted impurity.
-
Workup: Once the reaction is complete, quench the reaction by pouring it into cold water. The product may precipitate and can be collected by filtration. If it remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the collected solid or organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to remove any remaining di-substituted impurity.
References
Optimizing temperature and time for "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound?
A1: The synthesis of this compound is generally achieved through a multi-step process. A common pathway begins with the creation of a pyrimidine backbone, for instance, through the reaction of O-ethylisourea sulfate with a derivative of malonic acid.[1] This is followed by halogenation, typically chlorination using an agent like phosphorus oxychloride (POCl₃), to produce 2-ethoxy-4,6-dichloropyrimidine.[1] A subsequent halogen exchange (Halex) reaction is performed to replace the chlorine atoms with fluorine, yielding 2-ethoxy-4,6-difluoropyrimidine.[1] The final step is a nucleophilic aromatic substitution (SNAr) reaction where 2-ethoxy-4,6-difluoropyrimidine is treated with hydrazine hydrate to selectively replace one of the fluorine atoms with a hydrazinyl group.[1]
Q2: What are the key reaction parameters to control during the hydrazinolysis of 2-ethoxy-4,6-difluoropyrimidine?
A2: The critical parameters to control are temperature, reaction time, and the stoichiometry of the reactants. The reaction is a nucleophilic aromatic substitution, and careful management of these variables is essential to ensure high yield and purity of the desired monosubstituted product, while minimizing the formation of the di-substituted impurity, 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine.[1]
Q3: What are common side reactions to be aware of?
A3: The most significant side reaction during the final hydrazinolysis step is the over-addition of hydrazine, leading to the formation of 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine.[1] This impurity can be challenging to separate from the desired product.[1] During the fluorination of the 2-ethoxy-4,6-dichloropyrimidine precursor, over-fluorination can also be a competing pathway that needs to be controlled.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction during hydrazinolysis. | - Increase reaction time. - Consider a moderate increase in temperature, monitoring for impurity formation. - Ensure efficient stirring to promote reactant interaction. |
| Suboptimal temperature for the reaction. | - For the hydrazinolysis of 2-ethoxy-4,6-difluoropyrimidine, one approach is a controlled low-temperature addition of hydrazine hydrate (e.g., 5-10°C) followed by warming to room temperature.[2] - Alternatively, refluxing in a suitable solvent like ethanol at a higher temperature (e.g., 80°C) for a defined period (e.g., 8 hours) can be effective.[1] | |
| High Levels of 2-Ethoxy-4,6-bis(hydrazinyl)pyrimidine Impurity | Excess hydrazine hydrate used. | - Carefully control the stoichiometry of hydrazine hydrate to be in slight excess (e.g., 1.1-1.2 equivalents). |
| Reaction temperature is too high. | - Perform the addition of hydrazine hydrate at a lower temperature (e.g., 5-10°C) to control the reaction rate and selectivity.[2] | |
| Prolonged reaction time at elevated temperatures. | - Monitor the reaction progress by techniques like TLC or LC-MS and quench the reaction once the starting material is consumed to an acceptable level. | |
| Reaction Stalls (Incomplete Conversion of Starting Material) | Insufficient activation of the pyrimidine ring. | - The electron-deficient nature of the pyrimidine ring generally favors nucleophilic attack.[1] However, ensure the absence of electron-donating impurities that could deactivate the ring. |
| Poor quality of reagents. | - Use fresh, high-purity 2-ethoxy-4,6-difluoropyrimidine and hydrazine hydrate. |
Experimental Protocols
Protocol 1: Low-Temperature Hydrazinolysis of 2-Ethoxy-4,6-difluoropyrimidine
This protocol is adapted from a literature procedure.[2]
-
Preparation: In a suitable reaction vessel, prepare a mixture of 2-ethoxy-4,6-difluoropyrimidine (0.59 mol), acetonitrile (275 mL), and water (107 g).
-
Cooling: Cool the mixture to a temperature between 5°C and 10°C.
-
Base Addition: Add triethylamine (0.67 mol) to the cooled mixture.
-
Hydrazine Addition: Slowly add hydrazine hydrate (0.68 mol) while maintaining the temperature between 5°C and 10°C with continuous stirring and cooling.
-
Reaction: After the complete addition of hydrazine hydrate, continue stirring the mixture with cooling for an additional 15 minutes.
-
Warming: Allow the reaction mixture to warm to room temperature.
-
Isolation: After a total reaction time of 1 hour, collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with two portions of water (100 mL each) followed by a wash with ethanol (50 mL).
-
Drying: Dry the product to obtain this compound.
Protocol 2: Fluorination of 2-Ethoxy-4,6-dichloropyrimidine
This is a general guideline based on typical Halex reaction conditions.[1]
-
Reactant Mixture: In a reaction vessel, combine 2-ethoxy-4,6-dichloropyrimidine with a suitable fluorinating agent (e.g., KF) and a high-boiling point aprotic polar solvent (e.g., sulfolane or DMF).
-
Heating: Heat the reaction mixture to 80°C.
-
Reaction Time: Maintain the temperature for 12 hours.
-
Alternative Conditions: For reduced side product formation, consider lowering the temperature to 60-70°C, which may necessitate a longer reaction time of up to 24 hours.[1]
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform an appropriate aqueous work-up. The crude product can be purified by distillation or recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for reaction optimization.
References
"2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" reaction byproduct identification and removal
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine, with a focus on identifying and removing common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of this compound?
The primary synthesis route involves the reaction of 2-ethoxy-4,6-difluoropyrimidine with hydrazine via a nucleophilic aromatic substitution (SNAr) mechanism.[1] The most significant byproduct is the di-substituted pyrimidine, 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine . This occurs when hydrazine reacts at both the C4 and C6 positions of the pyrimidine ring.[1] Other potential impurities include unreacted starting material (2-ethoxy-4,6-difluoropyrimidine) and residual hydrazine hydrate.
Q2: How can the formation of the di-substituted byproduct, 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine, be minimized?
Preventing the over-addition of hydrazine is crucial for maximizing the yield of the desired mono-substituted product.[1] Key strategies include:
-
Stoichiometry Control: Using a slight excess, but not a large excess, of hydrazine hydrate. One reported synthesis uses approximately 1.15 moles of hydrazine hydrate for every mole of the difluoropyrimidine starting material.[2]
-
Temperature Management: The reaction is highly exothermic. Maintaining a low temperature (e.g., 5°C to 10°C) during the addition of hydrazine hydrate helps to control the reaction rate and selectivity.[2]
-
Reaction Time: Limiting the reaction time after the hydrazine addition is complete can also prevent further substitution. A typical procedure involves stirring for a short period (e.g., 15 minutes) after addition before isolating the product.[2]
Q3: What are the recommended methods for removing residual hydrazine hydrate after the reaction?
Hydrazine is a genotoxic impurity and its removal is critical.[3][4] Post-reaction workup typically involves washing the solid product.
-
Aqueous Washing: Washing the filtered product with water is effective for removing water-soluble impurities like excess hydrazine hydrate and salts (e.g., triethylamine hydrofluoride) formed during the reaction.[2]
-
Solvent Washing: A subsequent wash with a solvent in which the desired product has low solubility, such as cold ethanol, helps to remove residual water and other organic impurities.[2]
-
Distillation: For processes where the product is isolated from a solution, distillation under reduced pressure can be used to remove volatile impurities, including hydrazine.[5][6]
Q4: Which analytical techniques are best for identifying and quantifying byproducts in a sample of this compound?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for separating and quantifying the main product from its byproducts.[7][8] A reversed-phase column is often suitable for separating pyrimidine derivatives.[7]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides high-precision identification of compounds by their mass-to-charge ratio, confirming the identity of byproducts like the di-substituted impurity.[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities by comparing the integration of characteristic peaks.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | • Formation of di-substituted byproduct due to excess hydrazine or high temperature.[1] • Incomplete reaction. • Product loss during workup and filtration. | • Strictly control the stoichiometry of hydrazine hydrate (approx. 1.1-1.2 equivalents). • Maintain low temperatures (5-10°C) during hydrazine addition.[2] • Ensure efficient stirring. • Minimize washing volumes or use a solvent in which the product is less soluble. |
| Presence of a Major Impurity Peak in HPLC Analysis | • The most likely major impurity is 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine.[1] • Unreacted 2-ethoxy-4,6-difluoropyrimidine starting material. | • Confirm identity using LC-MS by checking for the expected molecular weight of the di-substituted byproduct. • Optimize reaction conditions (temperature, stoichiometry) to suppress di-substitution. • Purify the product by recrystallization or column chromatography if necessary. |
| Product has a Low or Broad Melting Point | • Presence of significant impurities. The reported melting point for the pure compound is 141-143°C.[2] | • Perform thorough washing of the crude product with water and a suitable organic solvent (e.g., ethanol) to remove soluble impurities.[2] • Consider recrystallization from an appropriate solvent to improve purity. |
| Trace Levels of Hydrazine Detected | • Insufficient washing of the final product. | • Increase the number or volume of water washes during the workup. • Develop a specific analytical method for trace hydrazine detection, which may involve derivatization followed by HPLC-UV analysis for enhanced sensitivity.[3][4] |
Quantitative Data Summary
Table 1: Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Ethoxy-4,6-difluoropyrimidine | C₆H₆F₂N₂O | 160.12[10] | Starting Material |
| Hydrazine Hydrate | H₆N₂O | 50.06 | Reagent |
| This compound | C₆H₉FN₄O | 172.16 [11] | Product |
| 2-Ethoxy-4,6-bis(hydrazinyl)pyrimidine | C₆H₁₂N₆O | 184.20 | Primary Byproduct |
| Triethylamine | C₆H₁₅N | 101.19 | Base (HF Scavenger) |
Experimental Protocols
Protocol 1: General Purification by Filtration and Washing
This protocol is based on a standard laboratory procedure for the isolation of this compound.[2]
-
Quenching & Precipitation: Once the reaction is complete, allow the mixture to warm to room temperature. If the product has not fully precipitated, water can be added to promote further precipitation.[12]
-
Vacuum Filtration: Collect the solid product using a Büchner funnel under vacuum.
-
Aqueous Wash: Wash the filter cake thoroughly with two portions of deionized water (e.g., 100 mL each for a 100g scale reaction) to remove triethylamine salts and excess hydrazine hydrate.[2]
-
Solvent Wash: Wash the filter cake with a portion of cold ethanol (e.g., 50 mL) to remove residual water and organic impurities.[2]
-
Drying: Dry the purified solid product under vacuum to a constant weight.
Protocol 2: Byproduct Analysis by HPLC
This outlines a general approach for method development. Specific conditions will vary based on the available instrumentation and columns.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Set a typical flow rate (e.g., 1.0 mL/min).
-
Detection: Use a UV detector set at a wavelength where the pyrimidine ring absorbs (e.g., 254 nm or 270 nm).
-
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Data Interpretation: Identify the main product peak. Any additional peaks represent potential impurities. Quantify by percentage area. For identification, couple the HPLC system to a mass spectrometer (LC-MS).[9]
Visualizations
Caption: Main reaction pathway and primary side reaction.
Caption: General workflow for product purification and analysis.
Caption: Logic diagram for identifying unknown impurities.
References
- 1. This compound | 166524-66-9 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 6. CN1036576C - A process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. (PDF) Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC–Electrospray Tandem Mass Spectrometry (2004) | André B.P. van Kuilenburg | 36 Citations [scispace.com]
- 9. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Ethoxy-4,6-Difluoropyrimidine | C6H6F2N2O | CID 11040985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. musechem.com [musechem.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine synthesis.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that begins with the formation of a pyrimidine ring, followed by halogenation and hydrazinolysis. The overall pathway is illustrated below.
Caption: Overall synthetic pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine
Q1: My yield of 2-Ethoxy-4,6-dihydroxypyrimidine is low. What are the potential causes and solutions?
A1: Low yields in this initial cyclocondensation step often stem from incomplete reaction or side reactions. Here are some common causes and troubleshooting tips:
-
Purity of Reactants: Ensure that the O-ethylisourea salt and diethyl malonate are of high purity. Impurities can interfere with the reaction.
-
Base Strength and Stoichiometry: The choice and amount of base are critical. Sodium ethoxide or sodium methoxide are commonly used. Ensure you are using the correct molar equivalents. An insufficient amount of base will lead to incomplete deprotonation and thus, a poor yield.
-
Reaction Temperature: The reaction is typically carried out at a low temperature initially and then allowed to warm to room temperature.[1] Deviations from the optimal temperature profile can lead to the formation of byproducts.
-
Moisture: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Troubleshooting Workflow: Low Yield in Step 1
Caption: Troubleshooting logic for low yield of 2-Ethoxy-4,6-dihydroxypyrimidine.
Step 2: Chlorination to 2-Ethoxy-4,6-dichloropyrimidine
Q2: The chlorination of 2-Ethoxy-4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃) is not going to completion. How can I improve this?
A2: Incomplete chlorination is a common issue. Here are factors to consider:
-
Excess POCl₃: While stoichiometric amounts can work under certain conditions, using a slight excess of POCl₃ often helps to drive the reaction to completion. However, a large excess can complicate the work-up.
-
Reaction Temperature and Time: This reaction typically requires heating. A common protocol involves refluxing the mixture.[2] Ensure the reaction is heated for a sufficient duration. Monitoring the reaction by TLC or HPLC is recommended to determine completion.
-
Addition of a Base: The addition of a tertiary amine, such as triethylamine or pyridine, can facilitate the reaction.[2][3]
-
Purity of Starting Material: Ensure the 2-Ethoxy-4,6-dihydroxypyrimidine is dry, as water will react with POCl₃.
Q3: I am observing significant byproduct formation during chlorination. What could be the cause?
A3: The formation of byproducts is often due to the high reactivity of POCl₃.
-
Overheating: Excessive temperatures can lead to charring and the formation of complex impurities. Maintain a controlled reflux.
-
Work-up Procedure: The work-up, which typically involves quenching the reaction mixture with ice water, must be done carefully.[2] A rapid, uncontrolled quench can lead to localized heating and byproduct formation.
Step 3: Fluorination to 2-Ethoxy-4,6-difluoropyrimidine
Q4: My fluorination yield is poor. What are the key parameters to optimize?
A4: The fluorination of 2-Ethoxy-4,6-dichloropyrimidine is a critical step where yield can be variable.
-
Fluorinating Agent: Anhydrous potassium fluoride (KF) is commonly used. Ensure the KF is completely dry, as any moisture will reduce its efficacy. Spray-dried KF is often recommended.
-
Solvent: A high-boiling polar aprotic solvent, such as sulfolane or DMSO, is typically used to facilitate the dissolution of KF and achieve the necessary reaction temperature.
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst can sometimes improve the reaction rate and yield.
-
Temperature and Reaction Time: The reaction generally requires high temperatures (e.g., 160°C) for several hours.[3] Inadequate temperature or time will result in incomplete conversion.
Table 1: Comparison of Reaction Conditions for Fluorination
| Parameter | Condition A | Condition B | Effect on Yield |
| Fluorinating Agent | Anhydrous KF | KF with phase-transfer catalyst | Catalyst may improve yield and reduce reaction time. |
| Solvent | Sulfolane | DMSO | Both are effective; choice may depend on work-up preference. |
| Temperature | 160°C | 180°C | Higher temperatures may speed up the reaction but can also lead to more byproducts. |
| Reaction Time | 3 hours | 6 hours | Longer reaction times can drive the reaction to completion but may also increase byproduct formation. |
Step 4: Hydrazinolysis to this compound
Q5: I am getting a significant amount of the di-substituted byproduct, 2-Ethoxy-4,6-bis(hydrazinyl)pyrimidine. How can I minimize this?
A5: The formation of the di-hydrazinyl byproduct is the most common issue in the final step and directly impacts the yield of the desired product.
-
Stoichiometry of Hydrazine Hydrate: This is the most critical parameter. Use only a slight excess of hydrazine hydrate. A large excess will significantly favor the di-substitution.
-
Reaction Temperature: The reaction should be carried out at a low temperature, typically between 5-10°C, especially during the addition of hydrazine hydrate.[4] Higher temperatures promote di-substitution.
-
Slow Addition: Add the hydrazine hydrate solution slowly to the solution of 2-Ethoxy-4,6-difluoropyrimidine to maintain a low localized concentration of the nucleophile.
Table 2: Effect of Reaction Conditions on Hydrazinolysis Selectivity
| Parameter | Condition A | Condition B | Outcome |
| Molar Ratio (Difluoropyrimidine:Hydrazine Hydrate) | 1 : 1.1 | 1 : 2.0 | Higher excess of hydrazine significantly increases di-substitution. |
| Temperature | 5-10°C | Room Temperature | Lower temperature is crucial for minimizing the di-substituted byproduct. |
| Addition Rate of Hydrazine Hydrate | Slow, dropwise | Rapid | Slow addition helps to control the reaction and improve selectivity for the mono-substituted product. |
Q6: The final product is difficult to purify. What are the common impurities and how can they be removed?
A6: The primary impurity is the di-substituted byproduct.
-
Crystallization: The desired product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Chromatography: If recrystallization is insufficient, column chromatography can be used to separate the mono- and di-substituted products.
-
Washing: Thoroughly washing the crude product with water can help remove any unreacted hydrazine hydrate and other water-soluble impurities.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine
-
In a suitable reaction vessel, dissolve O-ethylisourea sulfate in anhydrous methanol.
-
To this solution, add diethyl malonate.
-
Cool the mixture to between -7°C and -1°C.
-
Slowly add a solution of sodium methoxide in methanol, maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture at 0°C for 3 hours, then allow it to warm to 25°C and stir for an additional 5 days.
-
Monitor the reaction for completion by TLC or HPLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to a pH of 2.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 2-Ethoxy-4,6-dihydroxypyrimidine. A typical yield is around 88.7% with a purity of 99.4%.[3]
Protocol 2: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine
-
In a flask equipped with a reflux condenser and a dropping funnel, add 2-Ethoxy-4,6-dihydroxypyrimidine to 1,2-dichloroethane.
-
Slowly add phosphorus oxychloride (POCl₃) to the suspension.
-
With stirring, add triethylamine dropwise, ensuring the temperature does not exceed 50°C.
-
After the addition is complete, heat the reaction mixture to 85°C and maintain for several hours until the reaction is complete (monitor by TLC/HPLC).
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-Ethoxy-4,6-dichloropyrimidine.
Protocol 3: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine
-
In a high-temperature reaction vessel, add anhydrous potassium fluoride to sulfolane and heat to 200°C for 1 hour with stirring to ensure dryness.
-
Cool the mixture to 80°C and add 2-Ethoxy-4,6-dichloropyrimidine.
-
Heat the reaction mixture to 160°C and stir for 3 hours. Monitor the reaction by HPLC until the starting material is consumed (≤0.5%).[3]
-
Cool the reaction mixture and isolate the product by vacuum distillation.
-
Further purify the product by fractional distillation to obtain 2-Ethoxy-4,6-difluoropyrimidine as a white solid upon cooling. A typical yield is around 82.7% with a purity of 99.1%.[3]
Protocol 4: Synthesis of this compound
-
Prepare a mixture of 2-ethoxy-4,6-difluoropyrimidine, acetonitrile, and water, and cool it to 10°C.
-
To this cooled mixture, add triethylamine.
-
Slowly, with stirring and maintaining the temperature between 5°C and 10°C, add hydrazine hydrate.
-
After the addition is complete, continue to stir the mixture with cooling for another 15 minutes.
-
Allow the mixture to warm to room temperature and stir for a total of 1 hour.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid sequentially with water and then ethanol.
-
Dry the solid to obtain this compound as a white solid. A typical yield is around 80%.[4]
References
- 1. US5552546A - Process for the preparation of 2-ethoxy-4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 4. This compound | 166524-66-9 | Benchchem [benchchem.com]
Technical Support Center: Purification of Crude 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine."
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Initial Isolation | Incomplete precipitation of the product. | Ensure the reaction mixture is sufficiently cooled before filtration. If using a mixed solvent system, consider adding a small amount of an anti-solvent to encourage precipitation. |
| Product loss during washing steps. | Use ice-cold washing solvents to minimize dissolution of the product. Use the minimum amount of solvent necessary for effective washing. | |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound or its impurities. | Select a solvent with a lower boiling point. Alternatively, use a solvent pair to lower the overall boiling point of the crystallization medium. |
| The solution is supersaturated with impurities. | Attempt a pre-purification step, such as a simple filtration through a plug of silica gel, before recrystallization. | |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for pyrimidine derivatives is a mixture of hexane and ethyl acetate. |
| Co-elution of the product with the di-substituted impurity. | Use a shallower solvent gradient during elution to improve resolution between the desired product and the more polar di-substituted impurity. Consider using a different stationary phase if silica gel is not effective. | |
| Presence of Starting Material in Final Product | Incomplete reaction. | Monitor the reaction progress by TLC or HPLC to ensure full conversion of the starting material, 2-ethoxy-4,6-difluoropyrimidine. |
| Inefficient purification. | If recrystallization is insufficient, employ column chromatography for more effective separation of the product from the less polar starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most significant impurity is typically the di-substituted byproduct, 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine, which arises from the reaction of hydrazine at both the 4 and 6 positions of the pyrimidine ring.[1] Other potential impurities include unreacted starting materials like 2-ethoxy-4,6-difluoropyrimidine and residual solvents.
Q2: How can I minimize the formation of the di-substituted impurity during synthesis?
A2: To minimize the formation of 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine, it is crucial to control the reaction stoichiometry by using only a slight excess of hydrazine hydrate.[1] Additionally, slow, controlled addition of hydrazine at a low temperature (e.g., 5-10°C) can help favor the mono-substitution product.[2]
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: For polar heterocyclic compounds like this compound, ethanol or a mixture of acetonitrile and water are often good starting points for recrystallization. The crude product should be dissolved in the minimum amount of hot solvent and allowed to cool slowly to form pure crystals.
Q4: How can I monitor the purity of my sample during the purification process?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and ¹⁹F NMR can confirm the structure and help identify any remaining impurities.[1]
Experimental Protocols
Protocol 1: Initial Purification by Filtration and Washing
This protocol is based on a documented synthesis of this compound.[2]
Objective: To isolate the crude product from the reaction mixture.
Procedure:
-
Following the completion of the reaction between 2-ethoxy-4,6-difluoropyrimidine and hydrazine hydrate in a mixture of acetonitrile and water, allow the mixture to warm to room temperature after the initial cooling period.
-
After approximately one hour, a solid precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid twice with 100 mL portions of cold water.
-
Perform a final wash with 50 mL of cold ethanol.
-
Dry the resulting white solid. The expected melting point is in the range of 141-143°C.[2]
Protocol 2: Purification by Column Chromatography (General Procedure)
Objective: To separate this compound from impurities, particularly the di-substituted byproduct.
Procedure:
-
Stationary Phase: Pack a glass column with silica gel (60-120 mesh) in a suitable non-polar solvent (e.g., hexane).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Loading: Carefully add the silica-adsorbed sample to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 100 g (94% purity, 0.59 mol) of 2-ethoxy-4,6-difluoropyrimidine | [2] |
| Reagents | 68 g (0.68 mol) of hydrazine hydrate, 68 g (0.67 mol) of triethylamine | [2] |
| Solvent | 275 mL acetonitrile, 107 g water | [2] |
| Reaction Temperature | 5-10°C during hydrazine addition | [2] |
| Reaction Time | 1 hour | [2] |
| Yield of Crude Product | 79.7 g (80% of theory) | [2] |
| Melting Point | 141-143°C | [2] |
Visualizations
Caption: Purification workflow for this compound.
References
Troubleshooting common issues in fluorinated pyrimidine synthesis
This guide provides troubleshooting for common issues encountered during the synthesis of fluorinated pyrimidines, such as 5-fluorouracil (5-FU), capecitabine, and gemcitabine. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in Direct Fluorination of Uracil to 5-Fluorouracil
Question: My direct fluorination of uracil to produce 5-fluorouracil is resulting in a much lower yield than expected. What are the potential causes and how can I improve it?
Answer: Low yields in the direct fluorination of uracil are a common problem. The primary causes often revolve around the fluorinating agent, reaction conditions, and substrate purity.
Potential Causes & Solutions:
-
Fluorinating Agent:
-
Activity: Electrophilic fluorinating agents like Selectfluor™ (F-TEDA-BF4) can degrade if not stored under anhydrous conditions. Ensure the agent is fresh and handled in an inert, dry atmosphere.[1]
-
Reactivity: Milder fluorinating agents may require more forcing conditions, which can lead to decomposition. Conversely, highly reactive agents like elemental fluorine or CF3OF are often less selective and can be hazardous.[1] The choice of fluorinating agent is critical.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial. Protic solvents can react with the fluorinating agent. Anhydrous polar aprotic solvents like acetonitrile or DMF are often preferred.
-
Temperature: Fluorination reactions can be highly exothermic. Insufficient cooling can lead to side reactions and decomposition of both starting material and product. A reaction temperature of 15-25°C is often optimal for the final step of adding urea in some synthesis routes.[2]
-
Reaction Time: Inadequate reaction time can lead to incomplete conversion, while prolonged reaction times can increase the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
-
Purity of Starting Materials:
-
Ensure the uracil is of high purity and completely dry. Moisture can quench the fluorinating agent and lead to unwanted side reactions.
-
Troubleshooting Workflow for Low 5-FU Yield
This diagram outlines a logical approach to diagnosing the cause of low yield.
Caption: Troubleshooting workflow for low yield in 5-FU synthesis.
Issue 2: Formation of Diastereomers in Gemcitabine Synthesis
Question: I am struggling with the separation of diastereomers during the synthesis of gemcitabine. How can I improve the diastereoselectivity of the reaction or efficiently separate the isomers?
Answer: The synthesis of gemcitabine often involves the formation of a key difluororibose intermediate, and controlling the stereochemistry at the newly formed chiral centers is a significant challenge.[3]
Potential Causes & Solutions:
-
Reaction Type and Conditions:
-
Reformatsky and Aldol Reactions: These are common methods for creating the C-C bond to introduce the difluoroacetate unit. The choice of reagents, solvent, and temperature can significantly influence the diastereomeric ratio. For instance, using an ultrasonic bath during a Reformatsky reaction has been shown to improve the yield of the desired anti-diastereomer.[4]
-
Lewis Acid/Base: The choice of Lewis acid or base catalyst can impact the transition state geometry, thereby affecting the stereochemical outcome. Experimenting with different catalysts may be beneficial.
-
-
Separation Techniques:
-
Chromatography: While challenging, separation of diastereomers by silica gel column chromatography is often feasible. Careful selection of the eluent system is critical.
-
Crystallization: Selective crystallization is a powerful technique for separating diastereomers on a larger scale.[3] This may require screening various solvent systems to find conditions where one diastereomer preferentially crystallizes.
-
Table 1: Comparison of Conditions in Gemcitabine Intermediate Synthesis
| Reaction Type | Reagents | Conditions | Diastereomeric Ratio (anti:syn) | Reference |
| Reformatsky | Ethyl bromodifluoroacetate, Zn | Standard | 3:1 | [4] |
| Reformatsky | Ethyl bromodifluoroacetate, Zn, I2 | Ultrasonic bath, 10-12°C, 12h | Improved selectivity for anti | [4] |
| Aldol Reaction | t-butyl difluorothioacetate, Li enolate | - | Varies with conditions | [4] |
Issue 3: Purification Challenges and Impurity Profile
Question: After synthesizing capecitabine, I'm facing difficulties in purification, and my final product contains several impurities. What are the common impurities and best practices for purification?
Answer: Capecitabine synthesis is a multi-step process, and impurities can be introduced at various stages.[5][6] Effective purification is key to obtaining a product that meets pharmaceutical standards.
Common Impurities & Purification Strategies:
-
Unreacted Intermediates: Starting materials or intermediates from previous steps can carry through to the final product.
-
Side-Reaction Products: These can include isomers or products from reactions with protecting groups.
-
Reagents: Catalysts or reagents used in the final deprotection step (e.g., sodium hydroxide, hydrochloric acid) must be thoroughly removed.[7]
Purification Protocol:
-
Quenching and Extraction: After the final deprotection step, the reaction is typically quenched, and the pH is carefully adjusted (e.g., to pH 5) before extraction with an organic solvent like dichloromethane.[7]
-
Washes: The organic phase should be washed with brine (saturated NaCl solution) to remove water-soluble impurities.
-
Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., Na2SO4) and the solvent is removed under reduced pressure.
-
Recrystallization: This is the most effective method for purifying the final product. A suitable solvent system (e.g., isopropanol) can be used to obtain capecitabine as a crystalline white solid.[8] The overall yield for capecitabine synthesis can be around 25-30%.[5][9]
Analytical Monitoring:
-
HPLC: High-Performance Liquid Chromatography is an essential tool for monitoring the purity of the product at each stage. A reversed-phase C18 column with a suitable mobile phase (e.g., phosphate buffer and acetonitrile) can effectively separate capecitabine from its impurities.[10][11]
Experimental Protocol: HPLC Analysis of Fluoropyrimidines
This protocol is a general guideline for analyzing the purity of fluorinated pyrimidines.
-
System: HPLC with UV or Diode Array Detector (DAD).[12]
-
Column: Reversed-phase C18, 5 µm particle size (e.g., 250 x 4.6 mm).[11]
-
Mobile Phase: A gradient elution is often effective.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: Approximately 260 nm.[11]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of mobile phase A and B) and filter before injection.
Mechanism of Action: Relevance to Synthesis
Understanding the biological target of fluorinated pyrimidines can inform the rationale behind their synthesis. For example, 5-FU's primary mechanism is the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis.[13][14][15] This inhibition occurs after 5-FU is metabolized in the cell to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[14][16]
Signaling Pathway of 5-Fluorouracil Action
The following diagram illustrates the metabolic activation of 5-FU and its primary mechanisms of cytotoxicity.
Caption: Metabolic activation and cytotoxic pathways of 5-Fluorouracil.
References
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104447576A - Method for preparing 5-fluorouracil - Google Patents [patents.google.com]
- 3. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. CN102924548A - Synthesis method of capecitabine - Google Patents [patents.google.com]
- 7. Capecitabine synthesis - chemicalbook [chemicalbook.com]
- 8. CN103288905A - Novel technology for synthesis of capecitabine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. A simple and rapid high-performance liquid chromatographic (HPLC) method for 5-fluorouracil (5-FU) assay in plasma and possible detection of patients with impaired dihydropyrimidine dehydrogenase (DPD) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Improved analysis of 5-Fluorouracil and 5,6-dihydro-5-Fluorouracil by HPLC with diode array detection for determination of cellular dihydropyrimidine dehydrogenase activity and pharmacokinetic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Managing side reactions during the synthesis of "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common synthetic pathway involves a multi-step process starting from 2-ethoxy-4,6-dihydroxypyrimidine. This precursor undergoes chlorination, followed by fluorination to yield the key intermediate, 2-ethoxy-4,6-difluoropyrimidine. Finally, a selective nucleophilic aromatic substitution (SNAr) with hydrazine hydrate affords the desired product.
Q2: What is the most critical side reaction to control during the synthesis?
A2: The most significant side reaction is the di-substitution of the pyrimidine ring during the final step, where hydrazine attacks both the C4 and C6 positions. This leads to the formation of 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine, an impurity that is often difficult to remove and significantly lowers the yield of the desired mono-substituted product.[1]
Q3: How can the formation of the di-substituted byproduct be minimized?
A3: Careful control of reaction conditions is paramount. Key strategies include:
-
Stoichiometric Control: Using a slight excess of hydrazine hydrate is critical to favor mono-substitution. A molar ratio of approximately 1:1.1 to 1:1.2 of the pyrimidine to hydrazine hydrate is often recommended.
-
Temperature Control: The reaction is typically performed at low to moderate temperatures. Adding hydrazine hydrate slowly while maintaining a cool reaction temperature (e.g., 5-10°C) can significantly improve selectivity for the mono-substituted product.[2]
Q4: What are the common challenges in the fluorination step?
A4: A primary challenge in the fluorination of 2-ethoxy-4,6-dichloropyrimidine is achieving the desired degree of fluorination while avoiding over-fluorination or incomplete reaction. The reaction temperature and duration are critical parameters to balance for optimal results.[1]
Troubleshooting Guides
Problem 1: Low yield of this compound in the final hydrazinolysis step.
| Possible Cause | Suggested Solution |
| Excessive di-substitution | Carefully control the stoichiometry of hydrazine hydrate. Use a slight excess (e.g., 1.1-1.2 equivalents). Monitor the reaction progress closely using TLC or HPLC to avoid prolonged reaction times. |
| Low reaction temperature | While low temperatures are crucial during the addition of hydrazine hydrate to control exothermicity and selectivity, the overall reaction may require warming to proceed to completion. After the initial addition at 5-10°C, the reaction mixture can be allowed to warm to room temperature or gently heated. |
| Incomplete reaction | Ensure the quality of the starting 2-ethoxy-4,6-difluoropyrimidine is high. Impurities in the starting material can interfere with the reaction. Confirm the concentration of the hydrazine hydrate solution. |
| Hydrolysis of the product or starting material | Ensure anhydrous conditions if the reaction is sensitive to moisture. Use dry solvents. |
Problem 2: Presence of significant impurities in the final product.
| Possible Cause | Suggested Solution |
| 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine impurity | Optimize the reaction conditions for the hydrazinolysis step as described above (stoichiometry and temperature control). Purification can be attempted via recrystallization or column chromatography, though separation can be challenging. |
| Unreacted 2-ethoxy-4,6-difluoropyrimidine | Ensure the reaction goes to completion by monitoring with TLC or HPLC. A slight excess of hydrazine hydrate and an adequate reaction time are necessary. |
| Hydrolyzed impurities | If the starting materials or product are susceptible to hydrolysis, minimize exposure to water during the reaction and work-up. |
Problem 3: Low yield or impurities in the synthesis of the intermediate 2-ethoxy-4,6-difluoropyrimidine.
| Possible Cause | Suggested Solution |
| Incomplete chlorination of 2-ethoxy-4,6-dihydroxypyrimidine | Ensure an adequate excess of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) is used. The reaction temperature and time may need to be optimized. The presence of a base like triethylamine can improve the reaction.[3] |
| Over-fluorination or incomplete fluorination | Carefully control the temperature and reaction time during the fluorination step. Lower temperatures (60-70°C) may require longer reaction times but can reduce side products.[1] The molar ratio of the fluorinating agent (e.g., potassium fluoride) to the dichloropyrimidine is critical.[1] |
| Moisture in the fluorination reaction | The fluorination reaction with potassium fluoride is sensitive to moisture. Ensure all reagents and solvents are anhydrous. |
Experimental Protocols
Synthesis of 2-ethoxy-4,6-difluoropyrimidine
This two-step protocol starts from 2-ethoxy-4,6-dihydroxypyrimidine.
Step 1: Chlorination to 2-ethoxy-4,6-dichloropyrimidine
-
In a reaction vessel, dissolve 2-ethoxy-4,6-dihydroxypyrimidine (1 mol) in a suitable solvent such as 1,2-dichloroethane (300 mL).
-
Slowly add phosphorus oxychloride (POCl₃, 2.2 mol).
-
Under stirring, add triethylamine (2 mol) while controlling the temperature to not exceed 50°C.
-
Heat the reaction mixture to 85°C for 3 hours. Monitor the reaction by HPLC until the starting material is ≤0.5%.
-
Cool the mixture to room temperature and quench by slowly adding ice water.
-
Separate the organic layer, wash with brine, dry, and obtain the product by distillation.
-
Expected Yield: ~90%
-
Purity: ~98.7% (HPLC)[3]
-
Step 2: Fluorination to 2-ethoxy-4,6-difluoropyrimidine
-
To a reaction vessel, add potassium fluoride (KF) and a suitable solvent.
-
Heat the mixture to 160°C and stir for 1 hour.
-
Add 2-ethoxy-4,6-dichloropyrimidine (1 mol) and continue stirring at 160°C for 3 hours.
-
Monitor the reaction by HPLC until the starting material is ≤0.5%.
-
Distill the product under reduced pressure.
-
Expected Yield: ~82.7%
-
Purity: ~99.1% (HPLC)[3]
-
Synthesis of this compound
-
Prepare a mixture of 2-ethoxy-4,6-difluoropyrimidine (0.59 mol) in acetonitrile (275 mL) and water (107 g).
-
Cool the mixture to 10°C.
-
Add triethylamine (0.67 mol).
-
Slowly add hydrazine hydrate (0.68 mol) with stirring, maintaining the temperature between 5°C and 10°C.
-
After the addition is complete, stir for another 15 minutes with cooling, then allow the mixture to warm to room temperature.
-
After a total of 1 hour, collect the solid product by vacuum filtration.
-
Wash the solid with two portions of water (100 mL each) and then with ethanol (50 mL).
-
The product is obtained as a white solid.
-
Expected Yield: ~80%
-
Melting Point: 141-143°C[2]
-
Data Presentation
Table 1: Summary of Reaction Conditions and Outcomes
| Step | Reagents | Temperature | Duration | Yield | Purity |
| Chlorination | 2-ethoxy-4,6-dihydroxypyrimidine, POCl₃, Triethylamine | 85°C | 3 hours | ~90% | ~98.7% (HPLC)[3] |
| Fluorination | 2-ethoxy-4,6-dichloropyrimidine, KF | 160°C | 3 hours | ~82.7% | ~99.1% (HPLC)[3] |
| Hydrazinolysis | 2-ethoxy-4,6-difluoropyrimidine, Hydrazine hydrate, Triethylamine | 5-10°C (addition), then warm up | 1 hour | ~80% | High purity[2] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for the hydrazinolysis step.
References
Technical Support Center: Monitoring the Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine via High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Reaction Overview
The primary reaction involves the nucleophilic aromatic substitution (SNAr) of a fluorine atom on the pyrimidine ring with hydrazine.[1] The starting material, 2-ethoxy-4,6-difluoropyrimidine, is reacted with hydrazine hydrate to yield the desired product, this compound.[2] Careful monitoring is crucial to determine the reaction's endpoint and to minimize the formation of impurities.
Reaction Scheme:
-
Reactant: 2-ethoxy-4,6-difluoropyrimidine
-
Reagent: Hydrazine hydrate
-
Product: this compound
Frequently Asked Questions (FAQs)
Q1: What are the key compounds to monitor during the reaction?
A1: You should monitor the consumption of the starting material (2-ethoxy-4,6-difluoropyrimidine) and the formation of the product (this compound). It is also important to look for potential byproducts, such as the disubstituted product where both fluorine atoms have been replaced by hydrazine.
Q2: How should I prepare samples from the reaction mixture for TLC and HPLC analysis?
A2: To monitor the reaction's progress, you will need to take a small sample (an aliquot) from the reaction mixture at different time intervals.[3] This aliquot should be immediately quenched to stop the reaction, often by diluting it in a suitable solvent (like the mobile phase for HPLC or a solvent that dissolves all components for TLC) and cooling it down.[4] This prevents further changes to the composition of the sample before analysis.
Q3: What is a good starting point for a TLC solvent system?
A3: A common starting point for developing a solvent system for pyrimidine derivatives is a mixture of a nonpolar solvent (like hexane or ethyl acetate) and a more polar solvent (like methanol or ethanol). The polarity should be adjusted so that the starting material has an Rf value of approximately 0.3-0.4.[5] You may need to experiment with different ratios to achieve good separation between the starting material, product, and any potential byproducts.
Q4: How do I interpret a TLC plate for this reaction?
A4: A typical TLC plate for reaction monitoring will have three lanes: the starting material, the reaction mixture, and a "co-spot" where both the starting material and reaction mixture are spotted on top of each other.[3][5]
-
Starting Material Lane: Shows a single spot for the reactant.
-
Reaction Mixture Lane: Initially, this will show the spot of the starting material. As the reaction progresses, the starting material spot will diminish in intensity, and a new spot for the product will appear.[6]
-
Co-spot Lane: This helps to confirm the identity of the spots in the reaction mixture lane.[5]
The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[6]
Q5: What are the recommended HPLC conditions for analyzing pyrimidine derivatives?
A5: Reversed-phase HPLC is commonly used for the analysis of pyrimidine derivatives.[7] A C18 column is a typical choice.[7] The mobile phase often consists of a mixture of an aqueous buffer (like phosphate buffer or formic acid in water for MS compatibility) and an organic solvent such as acetonitrile or methanol.[8][9] A gradient elution may be necessary to achieve optimal separation of all components.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | Sample is too concentrated. | Dilute the sample before spotting. |
| The chosen solvent system is not optimal. | Adjust the polarity of the mobile phase. | |
| Spots are not moving (Rf = 0) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. |
| Spots run with the solvent front (Rf = 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. |
| Spots are overlapping | The polarity of the mobile phase is not suitable for separation. | Try a different solvent system with varying polarity. |
| No spots are visible | The sample is too dilute. | Concentrate the sample or spot multiple times in the same location. |
| The compound does not visualize under UV light. | Use a different visualization technique (e.g., iodine chamber, potassium permanganate stain). |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Peak fronting or tailing | Column degradation or contamination. | Wash the column or replace it if necessary. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. | |
| Ghost peaks | Carryover from a previous injection. | Run a blank gradient to clean the column and injector. |
| Contamination in the mobile phase. | Prepare fresh mobile phase. | |
| Baseline drift | Column temperature fluctuations. | Use a column oven to maintain a stable temperature. |
| Mobile phase is not properly mixed or degassed. | Ensure proper mixing and degassing of the mobile phase. | |
| High backpressure | Blockage in the column or tubing. | Reverse flush the column or replace the blocked tubing. |
| Particulate matter from the sample. | Filter all samples before injection. |
Experimental Protocols
TLC Monitoring Protocol
-
Prepare the TLC Chamber: Add the chosen solvent system to a developing chamber to a depth of about 0.5 cm. Close the chamber and let it saturate.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark three lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).[5]
-
Spot the Plate:
-
In the 'SM' lane, spot a diluted sample of the 2-ethoxy-4,6-difluoropyrimidine.
-
In the 'RM' lane, spot the quenched aliquot of the reaction mixture.
-
In the 'C' lane, first spot the starting material, and then spot the reaction mixture directly on top of it.[5]
-
-
Develop the Plate: Place the TLC plate in the saturated chamber and close the lid. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots, typically under a UV lamp.
HPLC Monitoring Protocol
-
Sample Preparation: Take an aliquot from the reaction at a specific time point. Quench the reaction by diluting the aliquot in a known volume of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Gradient Elution: A gradient elution is recommended to ensure separation of the starting material, product, and any impurities. A hypothetical gradient is provided in the table below.
-
Data Analysis: Integrate the peak areas for the starting material and the product. The percentage conversion can be calculated based on the relative peak areas.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Data Presentation
Hypothetical HPLC Reaction Monitoring Data
| Time Point (hours) | Peak Area (Starting Material) | Peak Area (Product) | % Conversion |
| 0 | 1,250,000 | 0 | 0% |
| 1 | 875,000 | 375,000 | 30% |
| 2 | 500,000 | 750,000 | 60% |
| 4 | 125,000 | 1,125,000 | 90% |
| 6 | < 10,000 | 1,240,000 | >99% |
Visualizations
Caption: Overall workflow for monitoring the synthesis of this compound.
Caption: Step-by-step workflow for TLC analysis.
Caption: Step-by-step workflow for HPLC analysis.
Caption: Troubleshooting logic for an unexpected spot on a TLC plate.
References
- 1. This compound | 166524-66-9 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. How To [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor reactivity of "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" in specific reactions
Welcome to the technical support center for 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on utilizing this versatile reagent in your experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter when working with this compound, providing potential causes and actionable solutions.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| 1. Low yield in nucleophilic aromatic substitution (SNAr) reactions to synthesize the title compound. | - Incomplete reaction. - Suboptimal reaction temperature. - Inappropriate solvent. - Degradation of starting materials or product. | - Increase reaction time and monitor by TLC/LC-MS. - Optimize temperature; lower temperatures (60-70°C) may require longer reaction times (up to 24 hours) but can reduce side products, while higher temperatures (e.g., 80°C) can shorten the time to around 8 hours.[1] - Ethanol is a common solvent for the hydrazine substitution; however, other polar aprotic solvents like DMF or NMP can be explored. - Ensure the freshness of hydrazine and store the product under inert gas. |
| 2. Formation of di-substituted by-product (2-ethoxy-4,6-bis(hydrazinyl)pyrimidine). | - Excess of hydrazine. - High reaction temperature. - Prolonged reaction time. | - Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of hydrazine. - Perform the reaction at a lower temperature to favor mono-substitution. - Carefully monitor the reaction progress and stop it once the starting material is consumed to prevent further substitution. |
| 3. Poor reactivity of the hydrazinyl group in subsequent condensation reactions (e.g., hydrazone formation). | - Steric hindrance from the pyrimidine ring. - Electronic effects of the substituents. - Inappropriate catalyst or reaction conditions. | - Use a more reactive carbonyl compound (e.g., an aldehyde instead of a ketone). - Add a catalytic amount of acid (e.g., acetic acid) to activate the carbonyl group. - Increase the reaction temperature or use a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). |
| 4. Difficulty in purifying the final product. | - Presence of closely related impurities (e.g., starting materials, di-substituted product). - Product instability during purification. | - Utilize column chromatography with a carefully selected solvent system (e.g., ethyl acetate/hexanes). - Recrystallization from a suitable solvent can be effective for removing impurities. - Avoid prolonged exposure to high temperatures or harsh conditions during purification. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in drug discovery?
A1: this compound is a valuable building block in medicinal chemistry, primarily used in the synthesis of pyrimidine-based compounds that act as kinase inhibitors.[2][3] The pyrimidine scaffold is a "privileged structure" known to interact with the ATP-binding site of various kinases, which are crucial targets in cancer therapy and other diseases.[2][4]
Q2: How does the fluorine substituent influence the properties of this compound and its derivatives?
A2: The fluorine atom at the 4-position of the pyrimidine ring offers several advantages. It increases the electrophilicity of the C4 carbon, facilitating nucleophilic aromatic substitution. In the final drug molecule, the fluorine can enhance metabolic stability by blocking potential sites of metabolism and can also improve binding affinity to the target protein through favorable interactions.
Q3: What types of reactions can the hydrazinyl group of this compound participate in?
A3: The hydrazinyl group is a versatile functional group that can undergo various reactions, most notably:
-
Condensation with aldehydes and ketones to form hydrazones.[5][6]
-
Cyclization reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings.
-
Acylation with acid chlorides or anhydrides.
Q4: Are there any specific safety precautions to consider when handling this compound?
A4: While not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, standard laboratory safety practices should be followed.[3] This includes wearing personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the nucleophilic aromatic substitution of 2-ethoxy-4,6-difluoropyrimidine with hydrazine hydrate.
Materials:
-
2-Ethoxy-4,6-difluoropyrimidine
-
Hydrazine hydrate
-
Ethanol
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask, dissolve 2-ethoxy-4,6-difluoropyrimidine (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by TLC.[1]
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Protocol 2: Formation of a Hydrazone Derivative
This protocol details the condensation reaction of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde of choice (e.g., benzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve this compound (1 equivalent) and the aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Visualizations
Signaling Pathway: Inhibition of a Kinase Pathway
The following diagram illustrates a simplified signaling pathway where a pyrimidine-based inhibitor, synthesized from this compound, blocks the action of a protein kinase.
Caption: Simplified kinase signaling pathway inhibited by a pyrimidine derivative.
Experimental Workflow: Hydrazone Synthesis
This diagram outlines the key steps in the synthesis of a hydrazone derivative from this compound.
Caption: Workflow for the synthesis of a hydrazone derivative.
Logical Relationship: Troubleshooting Low Yield
This diagram illustrates the logical steps to troubleshoot low yield in the synthesis of the title compound.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. This compound | 166524-66-9 | Benchchem [benchchem.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
"2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" handling and storage best practices
Disclaimer: The information provided in this document is compiled from various sources. A comprehensive Safety Data Sheet (SDS) for 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is not currently available. There is conflicting information regarding its hazard classification. Users should exercise extreme caution and consult with a qualified safety professional before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound often used as an intermediate in the synthesis of more complex molecules in pharmaceutical and agrochemical research.[1][2] Its structure contains a pyrimidine ring, which is a common feature in many biologically active compounds.
Q2: What are the primary hazards associated with this compound?
According to aggregated GHS information, this compound is classified as "Danger" and is considered toxic if swallowed (H301).[1] As a hydrazine derivative, it may also pose other health risks, and it is crucial to handle it with appropriate safety precautions.[3]
Q3: I've seen conflicting safety information about this compound. Why is that?
There are discrepancies in the available data. While some sources classify it as hazardous, others state it is not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. This may be due to a lack of comprehensive toxicological data or different interpretations of the available information. Given this uncertainty, it is prudent to handle the compound as potentially hazardous.
Q4: What are the general storage recommendations?
Store this compound in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, an inert atmosphere is recommended.
Troubleshooting Guides
Handling and Personal Protective Equipment (PPE)
Issue: Uncertainty about the necessary personal protective equipment.
Solution:
Due to the potential toxicity, a comprehensive approach to PPE is essential.
-
Gloves: Wear nitrile gloves to prevent skin contact.[3]
-
Eye Protection: Use chemical safety goggles.[3]
-
Lab Coat: A lab coat is mandatory to protect from splashes.[3]
-
Respiratory Protection: Handle this compound in a certified fume hood to avoid inhalation of any vapors or dust.[3]
Accidental Spills
Issue: How to handle a small spill of this compound.
Solution:
Follow these steps to manage a small spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Wear appropriate PPE: Before cleaning, ensure you are wearing the recommended PPE.
-
Neutralize: Cautiously neutralize the spill with a 5% acetic acid solution.[3]
-
Absorb: Cover the neutralized spill with an inert absorbent material like vermiculite.[3]
-
Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
Accidental Exposure
Issue: What to do in case of accidental exposure.
Solution:
Immediate action is crucial in case of exposure.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Data Presentation
| Property | Value | Source |
| Molecular Weight | 172.16 g/mol | [1] |
| Boiling Point (Predicted) | 336.807°C at 760 mmHg | [2] |
| Flash Point (Predicted) | 95.9°C | [2] |
| Density (Predicted) | 1.43 g/cm³ | [2] |
| GHS Hazard Statement | H301: Toxic if swallowed | [1] |
Experimental Protocols
Protocol for Preparing a Solution of this compound
-
Preparation: Work in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Weighing: Tare a clean, dry glass vial on an analytical balance. Carefully weigh the desired amount of this compound into the vial.
-
Solvent Addition: Add the desired solvent to the vial dropwise while gently swirling to dissolve the compound.
-
Storage: Once dissolved, cap the vial tightly, label it clearly with the compound name, concentration, solvent, and date of preparation. Store in a cool, dry place away from light and incompatible materials.
Protocol for Waste Disposal
-
Quenching: In a fume hood, slowly and carefully add the waste containing this compound to a 10% solution of hydrochloric acid (HCl) with stirring.[3] This step is intended to quench any residual hydrazine activity.
-
Neutralization: After quenching, neutralize the acidic solution with a suitable base, such as sodium bicarbonate, until the pH is neutral.
-
Collection: Transfer the neutralized waste into a properly labeled hazardous waste container.
-
Disposal: Arrange for disposal by a certified hazardous waste management facility.[3]
Visualizations
Caption: Workflow for handling a spill of this compound.
Caption: Key safety precautions for handling and storage.
References
Resolving unexpected NMR shifts in "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" products
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working with "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" (CAS No. 166524-66-9). Unexpected NMR shifts can often be attributed to common synthetic byproducts, tautomerism, or solvent effects. This guide will help you diagnose and resolve these issues.
Troubleshooting Unexpected NMR Shifts
Question: My ¹H NMR spectrum shows unexpected peaks and incorrect integration for the pyrimidine region. What could be the cause?
Answer: This is a common issue that can arise from several sources. The most likely causes are the presence of a di-substituted impurity or residual starting material. Here’s a step-by-step guide to troubleshoot the problem.
Troubleshooting Workflow
Caption: Troubleshooting logic for unexpected NMR shifts.
Frequently Asked Questions (FAQs)
Impurity Identification
Question: What is the most common impurity in the synthesis of this compound?
Answer: The most significant and common side-product is 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine.[1] This impurity arises from the over-addition of hydrazine, where both the C4 and C6 positions of the pyrimidine ring are substituted.[1] This di-substitution is a primary cause of lower yields and can be challenging to separate from the desired mono-substituted product.[1]
Question: How can I identify the 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine impurity in my ¹H NMR spectrum?
Answer: The di-substituted impurity has a symmetrical structure, which will result in a much simpler ¹H NMR spectrum compared to the target compound. Look for:
-
A single, sharp singlet for the pyrimidine proton (H-5).
-
The absence of fluorine coupling.
-
The integration of the hydrazinyl protons will be double that of the single pyrimidine proton.
Question: How can I minimize the formation of the di-substituted impurity?
Answer: To favor the desired mono-substitution, reaction conditions must be carefully controlled.[1] Key strategies include:
-
Stoichiometry: Use a controlled molar ratio of hydrazine hydrate to the 2-ethoxy-4,6-difluoropyrimidine substrate.[1]
-
Temperature: Lowering the reaction temperature can reduce the rate of the second substitution.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to stop it once the starting material is consumed and before significant di-substitution occurs.
Tautomerism
Question: Can tautomerism explain unexpected shifts in my NMR spectrum?
Answer: Yes, hydrazinopyrimidines can exist in tautomeric forms. For this compound, amino-imino tautomerism is possible. While studies on similar compounds suggest that the amino tautomer is predominant, the equilibrium can be influenced by the solvent, temperature, and pH.[2]
Caption: Amino-Imino tautomerism in this compound.
Question: How do I confirm if I have a mixture of tautomers?
Answer: A solvent study can be very informative. The chemical shifts of the N-H protons are particularly sensitive to the solvent environment. Acquiring spectra in both a protic solvent (like CD₃OD) and an aprotic solvent (like DMSO-d₆ or CDCl₃) can shift the tautomeric equilibrium, resulting in noticeable changes in the spectrum. Variable temperature (VT) NMR can also be used, as the equilibrium is often temperature-dependent.
NMR Data and Interpretation
Question: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
| Group | Assignment | Expected ¹H Shift (δ ppm) | Expected ¹³C Shift (δ ppm) | Notes |
| Ethoxy | -CH₃ | ~1.3 – 1.5 (triplet) | Not specified | |
| Ethoxy | -O-CH₂- | ~4.4 – 4.6 (quartet) | Not specified | |
| Pyrimidine | H-5 | Not specified | Not specified | Expect a doublet due to coupling with Fluorine. |
| Hydrazinyl | -NH-NH₂ | ~5.5 – 6.5 (broad singlet) | Not specified | Highly solvent and concentration dependent. |
| Pyrimidine | C-F | Not specified | ~160 – 165 | Expect a large C-F coupling constant. |
Table 1: Expected NMR Chemical Shifts
Question: My N-H proton signals are very broad or not visible. What should I do?
Answer: Broad or disappearing N-H signals can be due to several factors:
-
Chemical Exchange: Protons on nitrogen atoms can exchange with each other or with trace amounts of water in the NMR solvent. This is a common cause of signal broadening.
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can lead to broadening of adjacent proton signals.
-
Concentration: The chemical shift and peak shape of N-H protons can be highly concentration-dependent.
To address this, ensure your NMR solvent is as dry as possible. You can also try acquiring the spectrum at a lower temperature to slow down the exchange rate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline based on typical nucleophilic aromatic substitution reactions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxy-4,6-difluoropyrimidine (1 equivalent) in a suitable solvent such as ethanol or a mixture of acetonitrile and water.[1]
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.0 - 1.2 equivalents) to the solution at room temperature.
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux (e.g., 80°C in ethanol) for several hours (typically 2-8 hours).[1] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction mixture. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: NMR Sample Preparation
-
Sample Preparation: Accurately weigh 5-10 mg of your purified product.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean, dry NMR tube. DMSO-d₆ is often a good choice as it can help to sharpen N-H proton signals.
-
Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra. For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be very useful.
This guide is intended to provide a starting point for troubleshooting common issues encountered during the analysis of this compound. For more complex issues, consulting with an NMR spectroscopy expert is recommended.
References
Validation & Comparative
A Comparative Guide to Pyrimidine Intermediates in Drug Synthesis: 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, pyrimidine scaffolds are a cornerstone in the synthesis of a vast array of therapeutics, particularly kinase inhibitors. The selection of an appropriate pyrimidine intermediate is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an objective comparison of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine against other common pyrimidine intermediates used in drug synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Pyrimidine Intermediates
The utility of a pyrimidine intermediate is largely defined by its reactivity, selectivity, and the yields it affords in subsequent reactions. Below is a comparative summary of this compound and other frequently used pyrimidine building blocks.
| Intermediate | Key Features | Typical Application | Reported Yield | Purity | Key Considerations |
| This compound | Hydrazinyl group for heterocycle formation; fluorine for metabolic stability. | Synthesis of pyrazolopyrimidines and other fused heterocycles. | Good to Excellent | High | The hydrazinyl moiety is a potent nucleophile, requiring controlled reaction conditions to prevent side reactions.[1] |
| 2,4-Dichloro-5-fluoropyrimidine | Two reactive chlorine atoms for sequential or double displacement. | Versatile precursor for kinase inhibitors (e.g., in JAK or ROS1 inhibitor synthesis). | ~95% (synthesis of intermediate)[2][3][4] | High | The two chlorine atoms exhibit different reactivity, allowing for selective substitution. |
| 2-Amino-4-chloropyrimidine | An amino group for further functionalization and a reactive chlorine. | Synthesis of various substituted aminopyrimidines. | 76.4% - 84.4% (synthesis of intermediate)[5] | High | The amino group can influence the reactivity of the chlorine atom. |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Multiple functional groups for diverse chemical transformations. | Precursor for complex, multi-substituted pyrimidine derivatives. | Varies with reaction | Good to High | The methylthio group can be displaced by nucleophiles, offering additional synthetic routes.[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are paramount in synthetic chemistry. The following sections provide methodologies for the synthesis of key pyrimidine intermediates.
Synthesis of 2-Ethoxy-4,6-difluoropyrimidine (Precursor to this compound)
This protocol describes the synthesis of the precursor to the title compound.
Materials:
-
2-ethoxy-4,6-dichloropyrimidine (1 mol)
-
Potassium fluoride (2.5 mol)
-
Solvent (e.g., Sulfolane)
Procedure:
-
A mixture of 2-ethoxy-4,6-dichloropyrimidine and potassium fluoride in a suitable solvent is prepared.
-
The reaction mixture is heated to 160°C and stirred for 3 hours.
-
The reaction progress is monitored by sampling and analysis to ensure the starting material is consumed (≤ 0.5%).
-
Upon completion, the product is distilled off under reduced pressure.
-
The distilled product is then refractionated to yield pure 2-ethoxy-4,6-difluoropyrimidine.
-
Yield: 82.7%; Purity: 99.1% (HPLC).[7]
Synthesis of 2,4-Dichloro-5-fluoropyrimidine
This procedure outlines the synthesis of a versatile dichlorinated pyrimidine intermediate.
Materials:
-
5-Fluorouracil (5-FU) (1 mole equivalent)
-
Phosphorus oxychloride (POCl₃) (at least 10 mole equivalents)
-
N,N-dimethylaniline (DMA) (1.5 mole equivalents)
Procedure:
-
A mixture of 5-fluorouracil and phosphorus oxychloride is prepared in the presence of N,N-dimethylaniline, which acts as an acid acceptor.
-
The reaction mixture is heated to 114°C and maintained for 2 hours.
-
The progress of the reaction is monitored to ensure completion.
-
Upon completion, the excess phosphorus oxychloride is removed, and the product is isolated.
-
Yield: 92.2%.[3]
Synthesis of 2-Amino-4-chloropyrimidine
Two common methods for the synthesis of 2-amino-4-chloropyrimidine are presented below.
Method 1: From Isocytosine
-
Phosphorus oxychloride and isocytosine are mixed, stirred, and heated to 80°C for 1 hour, followed by refluxing at 120°C for 3 hours.[5]
-
After the reaction, excess phosphorus oxychloride is recovered by distillation.[5]
-
The remaining reaction liquid is carefully added to ice water, and the product is extracted with dichloromethane.[5]
-
The organic phase is decolorized with activated carbon, filtered, and the solvent is evaporated.[5]
-
The residue is crystallized from ethanol to yield white solid 2-amino-4-chloropyrimidine.[5]
-
Yield: 76.4%.[5]
Method 2: From 2,4-Dichloropyrimidine
-
2,4-Dichloropyrimidine is reacted with ammonia under reflux for 3-5 hours.[5]
-
The reaction progress is monitored by TLC.[5]
-
After cooling, the crude product is filtered and washed successively with ethanol and water.[5]
-
The product is recrystallized from a dichloromethane/petroleum ether mixture to afford pure 2-amino-4-chloropyrimidine.[5]
-
Yield: 84.4%.[5]
Signaling Pathways and Drug Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways where pyrimidine-based drugs are active, and a general workflow for their synthesis.
Caption: The JAK-STAT signaling pathway, a common target for pyrimidine-based kinase inhibitors.
Caption: The B-Cell Receptor (BCR) signaling pathway, with a key role for Bruton's Tyrosine Kinase (BTK).
Caption: Key downstream signaling pathways activated by ROS1 fusion proteins in cancer.
Caption: A generalized workflow for the synthesis of pyrimidine-based drugs.
Conclusion
The choice of a pyrimidine intermediate is a strategic one, with this compound offering distinct advantages in the synthesis of complex heterocyclic systems due to its reactive hydrazinyl group and the beneficial properties conferred by the fluorine and ethoxy substituents. However, established intermediates like 2,4-dichloro-5-fluoropyrimidine remain highly valuable for their versatility and well-documented reactivity. The provided data and protocols aim to assist researchers in making informed decisions for the efficient synthesis of novel therapeutics.
References
- 1. This compound | 166524-66-9 | Benchchem [benchchem.com]
- 2. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine and its structural analogs. Understanding the comparative reactivity of these compounds is crucial for their application in medicinal chemistry and drug development, particularly in the synthesis of novel heterocyclic systems. This document outlines the synthetic pathways, experimental protocols, and factors influencing the reactivity of these versatile chemical intermediates.
Introduction to Pyrimidine Reactivity
Substituted pyrimidines are a cornerstone in the development of a wide array of therapeutic agents. The reactivity of the pyrimidine ring is significantly influenced by its substituents. In the case of this compound, the interplay between the electron-donating ethoxy group, the strongly electronegative fluorine atom, and the nucleophilic hydrazinyl group dictates its chemical behavior.
The pyrimidine ring itself is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution. The fluorine atom at the C4 position acts as a good leaving group, further activating the ring for such reactions. The hydrazinyl moiety is a potent nucleophile, often utilized for the construction of fused heterocyclic rings.
Comparative Synthesis and Reactivity
The synthesis of this compound and its analogs typically proceeds via a common intermediate, a di-halogenated pyrimidine. The subsequent selective displacement of the halogens allows for the introduction of the desired functional groups.
A key point of comparison lies in the reaction conditions and yields of the final hydrazinolysis step. Below is a summary of the synthesis for this compound and a closely related methoxy analog.
Table 1: Comparative Synthesis Data
| Compound | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| This compound | 2-Ethoxy-4,6-difluoropyrimidine | Hydrazine hydrate, Triethylamine | Acetonitrile, Water | 5 - 10 | 1 hour | 80 |
| 2-Methoxy-4-hydrazino-5-fluoropyrimidine | 2-Methoxy-4-chloro-5-fluoropyrimidine | Hydrazine hydrate | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Detailed reaction conditions and yield for the methoxy analog were not fully specified in the available literature.
The reactivity of the halogen at the C4/C6 position is paramount. Fluorine is a better leaving group than chlorine in nucleophilic aromatic substitutions on electron-deficient rings, which can influence reaction rates. The choice of the alkoxy group (ethoxy vs. methoxy) can also have a subtle electronic effect on the reactivity of the pyrimidine ring.
Experimental Protocols
Synthesis of this compound[1]
This protocol describes the synthesis of the title compound from 2-Ethoxy-4,6-difluoropyrimidine.
Materials:
-
2-Ethoxy-4,6-difluoropyrimidine (94% purity, 0.59 mol)
-
Acetonitrile (275 mL)
-
Water (107 g)
-
Triethylamine (0.67 mol)
-
Hydrazine hydrate (0.68 mol)
-
Ethanol
Procedure:
-
A mixture of 2-ethoxy-4,6-difluoropyrimidine, acetonitrile, and water is prepared and cooled to 10°C.
-
Triethylamine is added to the mixture.
-
Hydrazine hydrate is then added slowly while maintaining the temperature between 5°C and 10°C with stirring.
-
After the addition is complete, the mixture is stirred for an additional 15 minutes with cooling, and then allowed to warm to room temperature over a total of 1 hour.
-
The resulting solids are collected by vacuum filtration.
-
The solids are washed twice with 100 mL portions of water and then with 50 mL of ethanol.
-
The final product, this compound, is obtained as a white solid.
Visualizing the Synthesis
The following diagrams illustrate the synthetic pathways and logical relationships in the preparation of these pyrimidine derivatives.
Caption: General synthesis of the key intermediate 2-Ethoxy-4,6-difluoropyrimidine.
A Comparative Guide to the Bioisosteric Replacement of the Pyrimidine Ring in 2,4,6-Substituted Derivatives
For researchers and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of bioisosteric replacements for the pyrimidine ring, with a particular focus on derivatives sharing a substitution pattern analogous to "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine." We will explore how replacing the central pyrimidine core with other heterocyclic scaffolds, such as pyridine and 1,3,5-triazine, can impact biological activity, physicochemical properties, and overall drug-like characteristics. The information presented is supported by experimental data from published studies to provide an objective comparison.
Introduction to Bioisosterism of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, particularly as kinase inhibitors.[1] Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system serves as a versatile scaffold for introducing various substituents. Bioisosteric replacement, the substitution of one chemical group with another that has similar physical or chemical properties, is a common strategy to optimize lead compounds.[2] For the pyrimidine ring, common bioisosteres include pyridine, which removes one of the ring nitrogens, and triazine, which adds a third nitrogen. These modifications can subtly alter a compound's electronics, polarity, metabolic stability, and interaction with biological targets.
Comparative Biological Activity
The biological activity of pyrimidine derivatives and their bioisosteres is highly dependent on the specific target and the substitution pattern. Kinase inhibition is a frequent therapeutic application for this class of compounds. The nitrogen atoms of the pyrimidine ring often form crucial hydrogen bonds with the hinge region of the kinase active site.
One study synthesized a series of 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives and evaluated their antiproliferative activity against several cancer cell lines.[3] The results, summarized in Table 1, demonstrate that both pyrimidine and triazine cores can yield highly potent compounds. Notably, the most potent compound identified was a pyrimidine derivative, 5j , which exhibited an IC50 of 0.05 µM against the H460 cell line.[3] This suggests that for this particular substitution pattern and target, the pyrimidine core was optimal.
In a different study, novel bioisosteres of the c-Met kinase inhibitor cabozantinib were designed by replacing a central benzene ring with pyridine.[1] While not a direct replacement of a pyrimidine, this study highlights the significant impact of a single nitrogen atom introduction. The unsubstituted pyridine analog (4 ) showed potent inhibition comparable to cabozantinib (IC50 of 4.9 nM vs 5.4 nM), whereas a trimethyl-substituted pyridine analog (3 ) was inactive.[1] This underscores the profound influence of both the core heterocycle and its substituents on biological activity.
Table 1: Comparison of Antiproliferative Activity (IC50 in µM) of Pyrimidine and Triazine Derivatives [3]
| Compound | Core Scaffold | H460 | HT-29 | MDA-MB-231 |
| 1 (Reference) | Pyrimidine | 9.52 | 29.24 | 36.21 |
| 5c | Pyrimidine | 0.07 | >100 | >100 |
| 5j | Pyrimidine | 0.05 | 6.31 | 6.50 |
| 8e | 1,3,5-Triazine | 0.28 | >100 | >100 |
| 8o | 1,3,5-Triazine | 0.17 | 11.23 | 8.91 |
Physicochemical Properties
The choice of a core heterocyclic ring can significantly influence a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The replacement of a carbon atom with a nitrogen atom generally increases polarity and can provide an additional site for hydrogen bonding, which may improve aqueous solubility. However, these changes can also affect cell permeability and metabolic pathways.
For instance, the bioisosteric replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole has been reported to increase polarity and reduce metabolic degradation.[4] While specific comparative data for the 2,4,6-substituted pyrimidines and their pyridine/triazine bioisosteres is not available in a single study, general principles of medicinal chemistry suggest that increasing the number of nitrogen atoms (pyrimidine to triazine) would likely increase polarity and potentially alter metabolic stability.
Signaling Pathways and Experimental Workflows
Given that many pyrimidine derivatives are kinase inhibitors, a common signaling pathway they modulate is the MAPK/ERK pathway , which is crucial for cell proliferation and survival. Below is a simplified diagram of this pathway, which is often dysregulated in cancer.
Caption: Simplified MAPK/ERK signaling pathway often targeted by pyrimidine-based kinase inhibitors.
The experimental workflow for comparing the efficacy of a pyrimidine derivative and its bioisosteres typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and potentially in vivo studies.
Caption: General experimental workflow for comparing pyrimidine derivatives and their bioisosteres.
Experimental Protocols
Kinase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol is adapted for a generic FRET-based kinase assay to determine the IC50 of an inhibitor.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
FRET donor and acceptor reagents (e.g., LanthaScreen™ Eu-anti-phospho antibody and Alexa Fluor™ 647 tracer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (pyrimidine and bioisosteres) dissolved in DMSO
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted compounds to the wells of the 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP in assay buffer to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the FRET donor/acceptor mixture (e.g., Eu-anti-phospho antibody and tracer in TR-FRET dilution buffer).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the FRET ratio and plot the percent inhibition against the compound concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[5][6]
Materials:
-
Cancer cell line (e.g., H460)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[5][6]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of a compound in a cellular environment.[7][8]
Materials:
-
Cells expressing the target protein
-
Test compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitors
-
Equipment for heating (e.g., thermocycler), cell lysis (e.g., freeze-thaw cycles), and protein analysis (e.g., Western blot)
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.
-
Analyze the soluble fractions by Western blot using an antibody specific for the target protein.
-
A compound that binds to the target protein will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.[7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]
- 3. Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 2.6. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Novel Compounds Synthesized from 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural validation of a novel pyrazole derivative synthesized from "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" against a similar compound synthesized from an alternative starting material, "2-Hydrazino-4-(trifluoromethyl)pyrimidine." This guide includes detailed experimental protocols, comparative data, and visual representations of the synthetic workflow and a relevant biological signaling pathway.
Introduction
"this compound" is a versatile scaffold in medicinal chemistry, offering multiple reactive sites for the synthesis of novel heterocyclic compounds. Its derivatives, particularly fused pyrazole systems, are of significant interest due to their potential as kinase inhibitors and anticancer agents. The rigorous validation of the structure of these newly synthesized compounds is a critical step in the drug discovery pipeline, ensuring the integrity of subsequent biological and pharmacological studies.
This guide will compare the synthesis and structural validation of a hypothetical novel compound, 5-ethoxy-7-fluoro-3-methyl-pyrazolo[1,5-a]pyrimidine (Novel Compound 1) , derived from this compound, with an analogous compound, 3-methyl-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine (Alternative Compound 2) , synthesized from the alternative starting material, 2-hydrazino-4-(trifluoromethyl)pyrimidine. The comparison will focus on the spectroscopic and analytical data that confirm their respective structures and their potential biological activity.
Comparative Synthesis and Structural Validation
The synthesis of pyrazolo[1,5-a]pyrimidines from hydrazinylpyrimidines typically involves a condensation reaction with a 1,3-dicarbonyl compound, such as acetylacetone, followed by cyclization. The choice of starting material significantly influences the substitution pattern and, consequently, the physicochemical and biological properties of the final compound.
Synthetic Workflow
The general synthetic workflow for the preparation of the target compounds is outlined below.
Comparative Data for Structural Validation
The structural elucidation of the synthesized compounds relies on a combination of spectroscopic and analytical techniques. The following table summarizes the expected data for Novel Compound 1 and Alternative Compound 2.
| Analysis | Novel Compound 1 (Expected Data) | Alternative Compound 2 (Expected Data) | Interpretation |
| ¹H NMR | δ 8.1 (s, 1H, H-2), 6.5 (s, 1H, H-6), 4.5 (q, 2H, OCH₂), 2.5 (s, 3H, CH₃), 1.4 (t, 3H, OCH₂CH₃) | δ 8.3 (s, 1H, H-2), 7.2 (s, 1H, H-5), 2.6 (s, 3H, CH₃) | Confirms the presence and connectivity of protons in the pyrazolopyrimidine core and substituent groups. |
| ¹³C NMR | δ 165 (C-5), 158 (C-7), 150 (C-2), 145 (C-8a), 110 (C-3a), 95 (C-6), 62 (OCH₂), 15 (CH₃), 14 (OCH₂CH₃) | δ 155 (C-7), 152 (C-5), 151 (C-2), 147 (C-8a), 124 (q, CF₃), 112 (C-3a), 15 (CH₃) | Provides information on the carbon framework and the presence of key functional groups. |
| ¹⁹F NMR | δ -120 (s, 1F) | δ -68 (s, 3F) | Confirms the presence and chemical environment of the fluorine atoms. |
| Mass Spec (HRMS) | m/z [M+H]⁺ calculated for C₁₀H₁₀FN₄O: 221.0833; found: 221.0835 | m/z [M+H]⁺ calculated for C₈H₆F₃N₄: 215.0545; found: 215.0547 | Determines the exact mass and confirms the molecular formula. |
| IR (cm⁻¹) | 3100 (C-H), 2980 (C-H), 1620 (C=N), 1580 (C=C), 1250 (C-F), 1100 (C-O) | 3120 (C-H), 1610 (C=N), 1570 (C=C), 1300 (C-F) | Identifies characteristic functional groups present in the molecules. |
| Elemental Analysis | C: 54.54, H: 4.58, N: 25.44 | C: 44.87, H: 2.82, N: 26.16 | Confirms the elemental composition of the compounds. |
| Anticancer Activity (IC₅₀ against A549 cell line) | 5.2 µM[1] | 17.4 µM[1] | Provides a quantitative measure of the compound's potential as an anticancer agent. |
Experimental Protocols
General Synthesis of Pyrazolo[1,5-a]pyrimidines
To a solution of the respective hydrazinylpyrimidine (1 mmol) in ethanol (20 mL), acetylacetone (1.1 mmol) and a catalytic amount of acetic acid are added. The reaction mixture is refluxed for 6-8 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired pyrazolo[1,5-a]pyrimidine derivative.
Structural Validation Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets.
-
Elemental Analysis (EA): Elemental analyses (C, H, N) are performed on a CHN elemental analyzer.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds is evaluated against the A549 human lung cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] Cells are seeded in 96-well plates and treated with various concentrations of the compounds for 48 hours. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Logical Relationship of Validation Techniques
The structural validation of a novel compound is a multi-faceted process where different analytical techniques provide complementary information to build a conclusive picture of the molecule's identity and purity.
Potential Biological Target: EGFR Signaling Pathway
Many pyrimidine derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The diagram below illustrates the key components of this pathway. Novel compounds synthesized from "this compound" could potentially target components of this pathway, making it a relevant area for biological investigation.[3][4][5][6][7]
Conclusion
The synthesis of novel compounds from "this compound" offers a promising avenue for the discovery of new therapeutic agents. This guide has demonstrated a systematic approach to the synthesis and rigorous structural validation of a novel pyrazolopyrimidine derivative, comparing it with a similar compound from an alternative starting material. The comprehensive use of modern analytical techniques is paramount for unambiguous structure determination, which is the foundation for meaningful biological evaluation and further drug development. The potential for these compounds to interact with critical signaling pathways, such as the EGFR pathway, underscores the importance of this class of molecules in medicinal chemistry research.
References
- 1. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 2. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
Comparing the efficacy of kinase inhibitors derived from "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine"
A detailed guide for researchers and drug development professionals on the performance of emerging pyrimidine-hydrazone kinase inhibitors against established therapeutic agents.
The landscape of cancer therapy is continually evolving with the development of targeted treatments, among which kinase inhibitors represent a significant class. Pyrimidine scaffolds are a cornerstone in the design of these inhibitors due to their structural resemblance to the purine core of ATP, enabling competitive inhibition at the kinase ATP-binding site. This guide provides a comparative analysis of the efficacy of a novel series of 2,4-diarylaminopyrimidine-based hydrazone derivatives, with a focus on their potential as anti-thyroid cancer agents through the inhibition of Focal Adhesion Kinase (FAK).
Introduction to Pyrimidine-Hydrazone Kinase Inhibitors
The 2,4-diaminopyrimidine moiety is a well-established core structure in the design of potent kinase inhibitors. The introduction of a hydrazone group to this scaffold has given rise to a new class of derivatives with promising anti-proliferative activities. These compounds have demonstrated significant inhibitory effects against various cancer cell lines, particularly those overexpressing FAK. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, making it a compelling target in oncology research.
Efficacy of a Lead 2,4-Diarylaminopyrimidine-Hydrazone Compound
Recent studies have highlighted a series of thirty 2,4-diarylaminopyrimidine-based hydrazones with potent anti-thyroid cancer activity. Among these, compound 14f emerged as a lead candidate with exceptional anti-proliferative effects against the FAK-overexpressing TPC-1 thyroid cancer cell line and potent FAK inhibitory potency.[1]
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro efficacy of the lead pyrimidine-hydrazone compound 14f and compares it with other derivatives from the same series, as well as an established FAK inhibitor, TAE-226.
| Compound | Target Cancer Cell Line | IC50 (μM) - Antiproliferative Activity | Target Kinase | IC50 (nM) - Kinase Inhibition |
| 14f | TPC-1 | 0.113[1] | FAK | 35[1] |
| 14a | TPC-1 | 0.306[1] | FAK | Not Reported |
| TAE-226 | Various | Not directly comparable | FAK | Potent inhibitor |
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was evaluated against the TPC-1 human thyroid cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: TPC-1 cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (ranging from 0.01 to 100 μM) for 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
FAK Kinase Inhibition Assay
The in vitro FAK kinase inhibitory activity was determined using a commercially available FAK kinase assay kit.
-
Reaction Setup: The assay was performed in a 96-well plate. The reaction mixture contained the FAK enzyme, a specific substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: The test compounds were added to the wells at various concentrations.
-
Incubation: The reaction was initiated by the addition of ATP and incubated at 30°C for a specified period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate was quantified using a specific antibody and a detection reagent that produces a chemiluminescent or fluorescent signal.
-
IC50 Calculation: The IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the FAK signaling pathway and the general workflow of the experimental procedures.
Caption: FAK signaling pathway in cancer cell proliferation, survival, and migration.
Caption: General experimental workflow for synthesis and biological evaluation.
Conclusion
The 2,4-diarylaminopyrimidine-hydrazone scaffold represents a promising framework for the development of novel kinase inhibitors. The lead compound 14f has demonstrated potent and specific activity against FAK and FAK-overexpressing thyroid cancer cells in vitro.[1] These findings warrant further investigation, including in vivo efficacy studies and broader kinase profiling, to fully elucidate the therapeutic potential of this class of compounds. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of oncology drug discovery.
References
In-vitro testing of biological activity of "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" derivatives
In-vitro Anticancer Activity of Fluoropyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The following guide provides a comparative analysis of the in-vitro anticancer activity of selected fluoropyrimidine derivatives. Due to the limited publicly available data on the specific compound "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine," this guide focuses on the well-documented and clinically significant class of fluoropyrimidine anticancer agents. 5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, and its derivatives are continuously being developed to improve efficacy and reduce toxicity. This guide presents quantitative data on the cytotoxic effects of 5-FU and its novel derivatives against a panel of human cancer cell lines, alongside a standard non-cancer cell line for toxicity comparison.
Comparative Cytotoxicity Data
The in-vitro anticancer activity of 5-Fluorouracil (5-FU) and its novel triazole-carbohydrate derivatives was evaluated against several human cancer cell lines and a normal human embryonic kidney cell line (HEK-293). The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined for each compound. Lower IC50 values indicate higher potency.
Table 1: In-vitro Cytotoxicity (IC50 in µM) of 5-FU and its Derivatives [1]
| Compound | PANC-1 (Pancreatic Cancer) | A549 (Lung Cancer) | CaCo-2 (Colorectal Adenocarcinoma) | HEK-293 (Normal Kidney) |
| 5-Fluorouracil (5-FU) | 1.83 | 1.95 | 2.15 | 3.85 |
| Compound 1 | 0.98 | 1.05 | 1.12 | 2.54 |
| Compound 2 | 1.21 | 1.32 | 1.45 | 3.11 |
| Compound 3 | 1.55 | 1.68 | 1.89 | 3.52 |
Data sourced from a study on novel triazole-carbohydrate derivatives of 5-FU.[1]
Experimental Protocols
A detailed methodology for a key experiment cited in the evaluation of these compounds is provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline, PBS).
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well microtiter plates.
-
Cancer cell lines of interest.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (fluoropyrimidine derivatives).
-
Microplate reader.
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., from 0.1 to 100 µM). A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
-
Incubation: The plates are incubated for a further 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Mechanism of Action of 5-Fluorouracil
The primary mechanism of action of 5-Fluorouracil involves the inhibition of thymidylate synthase (TS), a key enzyme in the synthesis of pyrimidine nucleotides required for DNA replication.
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Experimental Workflow for In-vitro Cytotoxicity Testing
The following diagram illustrates the general workflow for assessing the in-vitro cytotoxicity of chemical compounds.
Caption: General workflow for in-vitro cytotoxicity testing.
References
2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: A Versatile Scaffold for Structure-Activity Relationship (SAR) Studies in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine stands out as a particularly attractive starting point for structure-activity relationship (SAR) studies. Its trifunctional nature—possessing an ethoxy group, a fluorine atom, and a reactive hydrazinyl moiety—offers multiple points for chemical modification, enabling the systematic exploration of chemical space to optimize biological activity. This guide provides a comparative overview of the potential of this scaffold, supported by experimental data from analogous pyrimidine-based compounds, to inform the design of novel therapeutics, particularly in the realms of oncology and infectious diseases.
The strategic placement of substituents on the pyrimidine ring can significantly influence the molecule's pharmacological properties. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity to target proteins. The ethoxy group at the 2-position can be modified to probe hydrophobic pockets within a target's active site. Crucially, the hydrazinyl group at the 6-position serves as a versatile chemical handle for introducing a wide range of functionalities through the formation of hydrazones, pyrazoles, and other heterocyclic systems.
Comparative Biological Activity of Pyrimidine-Hydrazone Derivatives
While specific SAR studies on a broad library of derivatives originating from this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally similar pyrimidine-hydrazone compounds. The following tables summarize the in vitro biological activities of representative pyrimidine derivatives against various cancer cell lines and kinases. This data, presented for analogous compounds, serves as a predictive guide for the potential of derivatives from the target scaffold.
Table 1: Antiproliferative Activity of Analogous Pyrimidine-Hydrazone Derivatives against Cancer Cell Lines
| Compound ID | R Group (Modification at Hydrazinyl Moiety) | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5j | 3-cyanophenyl | H460 | 0.05 | Compound 1 | 9.52 |
| HT-29 | 6.31 | 29.24 | |||
| MDA-MB-231 | 6.50 | 36.21 | |||
| 5c | 4-chlorophenyl | H460 | 0.07 | Compound 1 | 9.52 |
| 14f | (Structure not fully specified) | TPC-1 | 0.113 | TAE-226 | (Not specified) |
| 3h | Pyrrole-containing moiety | PC-3 | 1.32 | Paclitaxel | (Not specified) |
| MCF-7 | 2.99 | ||||
| HT-29 | 1.71 |
Data is compiled from studies on 6-hydrazinyl-2,4-bismorpholino pyrimidine and 2,4-diarylaminopyrimidine hydrazone derivatives.[1][2]
Table 2: Kinase Inhibitory Activity of Analogous Pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 14f | FAK | 35 | TAE-226 | (Not specified) |
| 6i | VEGFR-2 | 24.5 | (Not specified) | (Not specified) |
| 5k | EGFR | 79 | Sunitinib | 93 |
| Her2 | 40 | Staurosporine | 38 | |
| VEGFR2 | 136 | Sunitinib | 261 |
Data is compiled from studies on 2,4-diarylaminopyrimidine hydrazone, indazole-pyrimidine, and pyrrolo[2,3-d]pyrimidine derivatives.[1][3][4]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for validating and building upon SAR findings. Below are representative protocols for the synthesis of pyrimidine-hydrazone derivatives and their biological evaluation.
General Synthesis of Pyrimidine-Hydrazone Derivatives
A common synthetic route involves the condensation reaction between a hydrazinylpyrimidine and an appropriate aldehyde or ketone.
Step 1: Synthesis of the Hydrazinylpyrimidine Intermediate
The starting material, this compound, can be synthesized from 2-ethoxy-4,6-difluoropyrimidine by nucleophilic aromatic substitution with hydrazine hydrate. The reaction is typically carried out in a suitable solvent like ethanol at reflux temperature. Careful control of stoichiometry is necessary to avoid di-substitution.
Step 2: Synthesis of Pyrimidine-Hydrazone Derivatives
To a solution of this compound in a suitable solvent (e.g., ethanol), an equimolar amount of the desired aldehyde or ketone is added. A catalytic amount of acid (e.g., acetic acid) is often used to facilitate the reaction. The mixture is then refluxed for a specified period (typically 2-8 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases can be determined using various assay formats, such as the ADP-Glo™ Kinase Assay.
Protocol Outline:
-
Reagents: Kinase enzyme, substrate, ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.
-
Procedure:
-
A kinase reaction is set up containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Outline:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizing SAR and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Logical workflow of a structure-activity relationship study.
Caption: General experimental workflow for synthesis and biological evaluation.
Caption: Simplified signaling pathways targeted by pyrimidine-based kinase inhibitors.
References
- 1. Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 6‐Hydrazinyl‐2,4‐bismorpholino pyrimidine and 1,3,5‐Triazine Derivatives as Potential Antitumor Agents [scite.ai]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Key Pyrimidine Intermediates: Exploring Alternatives to 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
In the landscape of pharmaceutical research and drug development, the synthesis of heterocyclic compounds, particularly pyrimidine derivatives, is of paramount importance. These scaffolds are central to the structure of numerous therapeutic agents. A key intermediate in the synthesis of several developmental drugs is 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine. The established synthetic route to this compound, while effective, presents certain challenges in terms of reaction conditions and potential byproducts. This guide provides a comparative analysis of the traditional synthetic pathway and emerging alternative routes, offering researchers and drug development professionals a data-driven overview to inform their synthetic strategies.
The Established Synthetic Pathway: A Two-Step Halogen Exchange
The conventional synthesis of this compound typically commences from 2-ethoxy-4,6-dihydroxypyrimidine. This route involves a two-step process of chlorination followed by fluorination to generate the key intermediate, 2-ethoxy-4,6-difluoropyrimidine, which is then subjected to nucleophilic aromatic substitution with hydrazine.
Experimental Protocol:
Step 1: Synthesis of 2-ethoxy-4,6-dichloropyrimidine The hydroxyl groups of 2-ethoxy-4,6-dihydroxypyrimidine are converted to chloro groups using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Step 2: Synthesis of 2-ethoxy-4,6-difluoropyrimidine The dichlorinated intermediate undergoes a halogen exchange reaction, typically using a fluoride salt like potassium fluoride (KF) in a high-boiling solvent such as dimethyl sulfoxide (DMSO). A common set of conditions for this fluorination is heating at 80°C for 12 hours.[1]
Step 3: Synthesis of this compound The resulting 2-ethoxy-4,6-difluoropyrimidine is then reacted with hydrazine hydrate in a suitable solvent like ethanol, often under reflux conditions (e.g., 80°C for 8 hours), to yield the final product.[1]
Alternative Synthetic Routes: Seeking Efficiency and Milder Conditions
Recent research has focused on developing more efficient and milder alternatives to the traditional pathway. These alternatives aim to reduce the number of steps, improve yields, and avoid harsh reagents.
Alternative 1: Direct Fluorination via Triflate Activation
A promising alternative to the chlorination-fluorination sequence involves the activation of the hydroxyl groups of 2-ethoxy-4,6-dihydroxypyrimidine using trifluoromethanesulfonic anhydride (Tf₂O). This approach forms highly reactive triflate leaving groups, facilitating a more efficient fluorination.
Step 1: Formation of the Ditriflate Intermediate 2-ethoxy-4,6-dihydroxypyrimidine is reacted with trifluoromethanesulfonic anhydride in the presence of a base to form the corresponding ditriflate.
Step 2: Fluorination The ditriflate intermediate is then reacted with a fluoride source, such as potassium fluoride (KF). This reaction can proceed at lower temperatures (60-70°C) compared to the traditional method.[1] This method is reported to achieve high yields of 85-89% for the difluoro intermediate, minimizing the formation of byproducts due to the superior leaving group ability of the triflate.[1]
Alternative 2: Synthesis from Basic Precursors
Another approach involves constructing the pyrimidine ring from simple, readily available starting materials, thereby offering a potentially more cost-effective and scalable route. A patented method describes the synthesis of the key intermediate, 2-ethoxy-4,6-difluoropyrimidine, starting from urea and diethyl sulfate.
Step 1: Preparation of Ethyl Isourea Sulfate Urea is reacted with diethyl sulfate in an organic solvent at a temperature of 60-120°C to prepare the ethyl isourea sulfate intermediate.
Step 2: Cyclization to 2-ethoxy-4,6-dihydroxypyrimidine The ethyl isourea sulfate is then reacted with diethyl malonate to form the pyrimidine ring, yielding 2-ethoxy-4,6-dihydroxypyrimidine.
Step 3: Chlorination and Fluorination The dihydroxypyrimidine is subsequently chlorinated and then fluorinated to give the target 2-ethoxy-4,6-difluoropyrimidine. While this route involves more steps from basic precursors, it starts with inexpensive and readily available materials, which can be advantageous for large-scale industrial production.
Comparative Data Summary
| Synthetic Route | Key Transformation | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity |
| Established Route | Chlorination | POCl₃ | Reflux | - | Moderate | Good |
| Fluorination | KF/DMSO | 80 | 12 | Moderate | Good | |
| Hydrazinolysis | Hydrazine Hydrate/Ethanol | 80 | 8 | Good | High | |
| Alternative 1 | Triflate Activation | Tf₂O, Base | - | - | High | High |
| Fluorination | KF | 60-70 | - | 85-89[1] | High | |
| Alternative 2 | Ring Formation from Urea | Diethyl Sulfate, Diethyl Malonate | 60-120 | - | Good | Good |
| Chlorination & Fluorination | Standard Reagents | 80-120 | 6 | Good | Good |
Logical Flow of Synthetic Pathways
Caption: Comparative synthetic pathways to a key difluoropyrimidine intermediate.
Experimental Workflow for Route Selection
References
Cost-benefit analysis of using "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" in large-scale synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and large-scale chemical synthesis, the choice of building blocks is paramount to the overall efficiency and economic viability of a project. This guide provides a comprehensive cost-benefit analysis of utilizing "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine," a versatile heterocyclic intermediate. We will objectively compare its synthesis with alternative methodologies and discuss its potential performance against other compounds in the context of drug discovery, supported by available data.
I. Synthesis and Cost Analysis
The large-scale synthesis of this compound is a multi-step process. A prevalent and well-documented route commences with readily available and low-cost starting materials: urea and diethyl sulfate. The synthesis proceeds through several key intermediates, including 2-ethoxy-4,6-dihydroxypyrimidine and 2-ethoxy-4,6-difluoropyrimidine.
A. Synthetic Pathway Overview
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic pathway for this compound.
B. Cost Analysis of Starting Materials
The economic feasibility of this synthetic route is significantly influenced by the cost of the primary reagents. The following table provides an estimated cost comparison based on currently available market prices. It is important to note that these prices are subject to variation based on supplier, purity, and purchase volume. For large-scale industrial procurement, costs are typically lower.
| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Estimated Cost (USD/kg) |
| Urea | CH₄N₂O | 60.06 | >99% | ~5-10 |
| Diethyl Sulfate | C₄H₁₀O₄S | 154.18 | >99% | ~20-30 |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | >99% | ~15-25 |
| Trifluoromethanesulfonic anhydride | C₂F₆O₅S₂ | 282.12 | >99% | ~1500-2000 |
| Potassium Fluoride | KF | 58.10 | >99% | ~90-210[1][2] |
| Hydrazine Hydrate | H₆N₂O | 50.06 | 80-100% | ~30-50[3][4] |
C. Alternative Synthetic Considerations
An alternative to the trifluoromethanesulfonic anhydride activation step involves the chlorination of 2-ethoxy-4,6-dihydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃) to form 2-ethoxy-4,6-dichloropyrimidine, followed by fluorination.
| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Estimated Cost (USD/kg) |
| Phosphorus Oxychloride | POCl₃ | 153.33 | >99% | ~100-160[5] |
While phosphorus oxychloride is significantly cheaper than trifluoromethanesulfonic anhydride, its use often involves harsher reaction conditions and the generation of phosphorus-containing waste, which can increase overall processing and disposal costs. The triflate-based method can proceed at lower temperatures (60-70°C) and results in high yields (85-89%) for the difluoro intermediate, minimizing byproducts.
II. Performance and Applications in Drug Discovery
Pyrimidine derivatives are a cornerstone in medicinal chemistry, frequently utilized as scaffolds for the development of kinase inhibitors. The subject compound, this compound, possesses key structural features that make it an attractive candidate for this application, particularly as an inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), a key regulator of inflammatory responses.
A. The Role of Fluorine and Hydrazine Moieties
The fluorine atom can enhance metabolic stability and binding affinity of a molecule to its biological target.[6] The hydrazinyl group is a potent nucleophile and a versatile precursor for the synthesis of more complex heterocyclic systems, which can be crucial for optimizing the pharmacological profile of a drug candidate.
B. Comparative Performance of Pyrimidine-Based p38 MAPK Inhibitors
While specific inhibitory data for this compound is not publicly available, we can infer its potential performance by comparing it to other pyrimidine-based p38 MAPK inhibitors. The following table presents the half-maximal inhibitory concentration (IC50) values for several known inhibitors. A lower IC50 value indicates a higher potency.
| Compound | Target Kinase | IC50 (nM) |
| Pyrimidine Derivative 1 | p38α | 1-20 |
| Pyrimidine Derivative 2 | Aurora A | 38.6 ± 7.0[7] |
| Pyrimidine Derivative 3 | MARK4 | 7,520 ± 330 |
| SB-203580 (a pyridinylimidazole inhibitor) | p38α | ~300 |
Given its structural similarities to known kinase inhibitors, it is plausible that this compound could exhibit potent inhibitory activity. The presence of the fluoro and hydrazinyl groups offers opportunities for further chemical modification to enhance potency and selectivity.
III. Experimental Protocols
A. Synthesis of 2-Ethoxy-4,6-difluoropyrimidine (via Triflate Intermediate)
This protocol is adapted from a patented method and outlines the synthesis of a key precursor to the target molecule.
Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine
-
Add diethyl sulfate and urea to a reaction vessel and heat to 75-85°C with stirring for 5-6 hours.
-
Cool the reaction mixture to 25-35°C and add methanol to dissolve the solids.
-
Cool the solution to -5°C and add liquid sodium methoxide, continuing to stir for 0.5-1 hour.
-
Add diethyl malonate and allow the reaction to proceed for 6-7 hours at 20-25°C.
-
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 2-ethoxy-4,6-dihydroxypyrimidine. A reported yield for a similar process is approximately 88.7% with 99.4% purity.[8]
Step 2: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine
-
Dissolve the 2-ethoxy-4,6-dihydroxypyrimidine in a suitable solvent (e.g., dichloromethane) with triethylamine.
-
Cool the mixture to 0-5°C and add trifluoromethanesulfonic anhydride. Stir for 0.5-1 hour.
-
Warm the reaction to 25-35°C and stir for 10-11 hours.
-
In a separate step, the resulting triflate intermediate is reacted with anhydrous potassium fluoride in a solvent like DMF at 60-70°C for 2-3 hours to yield 2-ethoxy-4,6-difluoropyrimidine. A reported yield for this fluorination step is 86.2% with 99.3% purity.
B. Synthesis of this compound
-
A mixture of 100 g (0.59 mol) of 2-ethoxy-4,6-difluoropyrimidine (assuming 94% purity), 275 mL of acetonitrile, and 107 g of water is prepared and cooled to 10°C.
-
To this mixture, 68 g (0.67 mol) of triethylamine is added, followed by the slow addition of 34 g (0.68 mol) of hydrazine hydrate while maintaining the temperature between 5°C and 10°C with stirring and cooling.
-
After the addition of hydrazine hydrate is complete, the mixture is stirred for an additional 15 minutes with cooling and then allowed to warm to room temperature.
-
After a total of 1 hour, the solid product that has formed is collected by vacuum filtration.
-
The collected solid is washed twice with 100 mL portions of water and then with 50 mL of ethanol.
-
The final product, this compound, is obtained as a white solid. The reported yield for this specific protocol is 79.7 g (80% of theory).
C. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a target kinase.
-
Prepare a reaction buffer appropriate for the specific kinase (e.g., containing Tris-HCl, MgCl₂, DTT).
-
Add the kinase enzyme to the buffer in a microplate well.
-
Add the test compound (e.g., this compound) at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., a peptide or protein that is a known substrate for the kinase).
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C or 37°C) for a specific period.
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
IV. Signaling Pathway
The p38 MAPK signaling pathway is a key cascade involved in cellular responses to stress and inflammation. Inhibitors of this pathway are of significant interest for the treatment of various inflammatory diseases.
Caption: The p38 MAPK signaling pathway and the point of inhibition.
Conclusion
The synthesis of this compound from inexpensive starting materials via a high-yielding route presents a cost-effective option for its large-scale production. The alternative use of trifluoromethanesulfonic anhydride, while more expensive than traditional chlorinating agents, offers milder reaction conditions and potentially lower downstream processing costs. From a performance perspective, its structural features make it a promising candidate for development as a kinase inhibitor, particularly targeting the p38 MAPK pathway. Further experimental validation is required to definitively establish its inhibitory potency and selectivity compared to existing compounds. This guide provides a foundational framework for researchers and drug development professionals to assess the utility of this compound in their synthetic and discovery programs.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Ethoxy-4,6-difluoropyrimidine | 166524-65-8 | Benchchem [benchchem.com]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Ethoxy-4,6-dihydroxypyrimidine | 61636-08-6 | Benchchem [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
For immediate reference, 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is classified as a hazardous substance and must be disposed of as hazardous chemical waste. It is considered fatal if swallowed or in contact with skin, and can cause serious eye, skin, and respiratory irritation. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety Protocols & Hazard Summary
Researchers and laboratory personnel must handle this compound with extreme caution, utilizing appropriate personal protective equipment (PPE) at all times. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Fatal if swallowed. |
| Acute Toxicity, Dermal | Fatal in contact with skin. |
| Eye Damage/Irritation | Causes serious eye damage. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Step-by-Step Disposal Procedure
The disposal of this compound and any materials contaminated with it must follow a strict protocol to ensure safety and regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound waste, including any contaminated spatulas or weigh boats, in a dedicated, properly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, gloves, bench paper) that has come into contact with the compound must be disposed of as hazardous solid waste. Place these items in a designated, sealed waste bag or container.
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label.
-
Include the approximate concentration and quantity of the waste.
-
Affix the appropriate hazard pictograms (e.g., skull and crossbones, corrosion, exclamation mark).
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution for pyrimidine and hydrazine derivatives, store it away from strong acids and strong oxidizing agents.
-
The storage area should be well-ventilated.
-
Ensure all containers are tightly sealed to prevent leaks or spills.
4. Professional Disposal:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is critical.
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Restrict access to the spill area.
2. Personal Protective Equipment (PPE):
-
Before attempting to clean a spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.
3. Spill Containment and Cleanup:
-
For solid spills: Carefully cover the spill with an absorbent material suitable for chemical spills. Avoid raising dust. Gently sweep the material into a designated hazardous waste container.
-
For liquid spills: Cover the spill with a chemical absorbent. Once absorbed, carefully collect the material and place it in a sealed hazardous waste container.
4. Decontamination:
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.
Disposal Workflow
Caption: Waste Disposal Workflow for this compound.
Personal protective equipment for handling 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (CAS No: 166524-66-9). Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.
Note on Hazard Classification: There is conflicting information regarding the hazard classification of this compound. While one supplier indicates it is not a hazardous substance under Regulation (EC) No. 1272/2008[1], aggregated data from multiple companies classify it as "Danger" with a warning that it is "Toxic if swallowed"[2]. Given the presence of the hydrazinyl moiety, it is prudent to handle this chemical with a high degree of caution, assuming the more stringent hazard classification is accurate.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised. Change gloves immediately if contaminated, torn, or punctured. |
| Eye Protection | Safety goggles | Must be worn at all times in the laboratory. Should provide a complete seal around the eyes. |
| Face Protection | Face shield | To be worn in addition to safety goggles, especially when there is a risk of splashes or generating aerosols. |
| Body Protection | Laboratory coat or chemical-resistant suit | A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant suit may be necessary. |
| Respiratory Protection | Fume hood or respirator | All handling of solid or solutions of this compound should be performed in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound:
-
Preparation and Area Designation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have an emergency spill kit accessible.
-
-
Weighing and Aliquoting:
-
Perform all weighing and transferring of the solid compound within the designated fume hood to prevent inhalation of any airborne particles.
-
Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
During the Experiment:
-
Keep all containers with this compound tightly sealed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.
-
If any contamination of PPE occurs, remove and dispose of it immediately, then wash the affected area thoroughly.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment used for handling the compound.
-
Properly label and store any remaining material in a cool, dry, and well-ventilated area, away from incompatible substances.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container. This includes:
-
Unused or excess chemical.
-
Contaminated disposable PPE (gloves, lab coats, etc.).
-
Contaminated lab supplies (pipette tips, weighing paper, etc.).
-
Solutions containing the compound.
-
-
-
Container Management:
-
Use waste containers that are compatible with the chemical.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
